(R)-3-(4-Fluorophenyl)morpholine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-(4-fluorophenyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGZVNCXNNRNNF-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-3-(4-Fluorophenyl)morpholine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-3-(4-Fluorophenyl)morpholine hydrochloride, a chiral morpholine derivative, has emerged as a critical structural motif and a key intermediate in the synthesis of advanced therapeutic agents. Its significance is prominently highlighted by its role in the construction of neurokinin-1 (NK-1) receptor antagonists, such as the highly successful antiemetic drug Aprepitant. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, stereoselective synthesis, analytical characterization, and its pivotal role in medicinal chemistry. By elucidating the underlying principles and methodologies, this document aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile building block in their own research and development endeavors.
Introduction: The Strategic Importance of the 3-Aryl-Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of drug candidates.[1] The introduction of a stereocenter and an aryl substituent at the 3-position, as seen in (R)-3-(4-Fluorophenyl)morpholine, creates a chiral building block with a defined three-dimensional structure. This specific orientation is crucial for precise molecular recognition and potent interaction with biological targets.[1]
The primary focus of this guide, This compound , is identified by the CAS Number 1363408-43-8 .[2][3][4][5][6][7] It serves as a foundational precursor for more complex active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Aprepitant, a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptor.[8] Aprepitant is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV).[2][9]
This guide will delve into the technical intricacies of this compound, providing a detailed examination of its synthesis, analysis, and application, with a particular focus on its connection to the development of NK-1 receptor antagonists.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development and scale-up. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1363408-43-8 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₃ClFNO | [2][3][10] |
| Molecular Weight | 217.67 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, Room Temperature | [5] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Stereoselective Synthesis
The synthesis of enantiomerically pure 3-substituted morpholines is a significant challenge in organic chemistry. The control of the stereocenter at the C3 position is critical for the biological activity of the final drug substance. Various strategies have been developed for the asymmetric synthesis of this class of compounds, often starting from chiral amino alcohols.[11][12][13][14]
A common and effective approach involves the cyclization of an N-protected-2-amino-1-phenylethanol derivative. The stereochemistry of the final product is dictated by the chirality of the starting amino alcohol.
Experimental Protocol: A Generalized Stereoselective Synthesis
The following protocol outlines a general, yet field-proven, methodology for the synthesis of the (R)-3-(4-Fluorophenyl)morpholine core, based on established synthetic strategies.[15]
Step 1: N-protection of (R)-2-amino-1-(4-fluorophenyl)ethanol
-
To a solution of (R)-2-amino-1-(4-fluorophenyl)ethanol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) and a base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions to remove the base and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the N-protected amino alcohol.
Step 2: O-Alkylation with a Two-Carbon Synthon
-
To a solution of the N-protected (R)-2-amino-1-(4-fluorophenyl)ethanol in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C).
-
After stirring for a short period to allow for deprotonation of the hydroxyl group, add a suitable two-carbon electrophile (e.g., 2-bromoethanol or ethylene oxide).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent, wash the organic layer, dry, and concentrate to give the O-alkylated intermediate.
Step 3: Deprotection and Intramolecular Cyclization
-
Deprotect the nitrogen atom under conditions appropriate for the chosen protecting group (e.g., acidic conditions for Boc deprotection or hydrogenolysis for Cbz deprotection).
-
The deprotection often triggers a spontaneous intramolecular cyclization (an SN2 reaction where the free amine attacks the carbon bearing the leaving group, which is formed in situ from the alcohol). If the cyclization is not spontaneous, it can be induced by heating or by the addition of a base.
-
Purify the resulting (R)-3-(4-Fluorophenyl)morpholine by column chromatography or crystallization.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified (R)-3-(4-Fluorophenyl)morpholine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain this compound.
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Generalized synthetic workflow for this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The characteristic signals for the morpholine ring protons and carbons, as well as the fluorophenyl group, provide a unique fingerprint for the molecule.[16][17][18]
-
¹H NMR: The spectrum will show distinct multiplets for the aromatic protons, with splitting patterns characteristic of a para-substituted benzene ring. The protons on the morpholine ring will appear as a set of complex multiplets in the aliphatic region. The proton at the chiral center (C3) will have a specific chemical shift and coupling pattern.
-
¹³C NMR: The spectrum will show the expected number of carbon signals, with the carbons attached to the fluorine, oxygen, and nitrogen atoms having characteristic chemical shifts.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a critical technique for determining the enantiomeric purity of this compound.[19] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is often effective for this class of compounds.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where the fluorophenyl chromophore absorbs (typically around 254 nm).
The successful resolution of the (R) and (S) enantiomers allows for the accurate quantification of the enantiomeric excess (e.e.) of the synthesized material, which is a critical quality attribute for a chiral intermediate.
Application in Drug Discovery: The Case of Aprepitant and NK-1 Receptor Antagonism
The most prominent application of this compound is as a key building block in the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1][20]
The Role of Substance P and the NK-1 Receptor in Emesis
Nausea and vomiting, particularly when induced by chemotherapy, are mediated by a complex interplay of neurotransmitters and their receptors in both the central and peripheral nervous systems.[21][22][23] A key player in this process is Substance P , a neuropeptide that acts as the primary endogenous ligand for the neurokinin-1 (NK-1) receptor .[2][9][21]
The binding of Substance P to NK-1 receptors, which are located in key areas of the brainstem involved in the vomiting reflex (such as the nucleus tractus solitarius and the area postrema), triggers a signaling cascade that leads to the sensation of nausea and the act of vomiting.[21][24]
Mechanism of Action of Aprepitant
Aprepitant exerts its antiemetic effect by competitively and selectively blocking the binding of Substance P to the NK-1 receptor.[8] By antagonizing the NK-1 receptor, Aprepitant prevents the downstream signaling events that would otherwise lead to emesis.[2][9] This mechanism is distinct from that of other classes of antiemetics, such as serotonin 5-HT₃ receptor antagonists, making it a valuable component of combination therapy for the prevention of both acute and delayed CINV.[23]
The (R)-3-(4-Fluorophenyl)morpholine core of Aprepitant is a crucial part of the molecule's pharmacophore. It correctly orients the other substituents of the molecule to allow for high-affinity and selective binding to the NK-1 receptor.[1]
The NK-1 Receptor Signaling Pathway
The binding of Substance P to the G-protein coupled NK-1 receptor initiates a cascade of intracellular events. The activated receptor couples primarily to Gαq proteins, leading to the activation of phospholipase C (PLC).[24] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[24] IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the transmission of the emetic signal.
The diagram below illustrates the NK-1 receptor signaling pathway and the inhibitory action of an antagonist like Aprepitant.
Sources
- 1. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6 [chemicalbook.com]
- 2. Aprepitant (EMEND): the role of substance P in nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. arctomsci.com [arctomsci.com]
- 5. (R)-3-(4-FLUOROPHENYL)MORPHOLINE HCL CAS#: 1363408-43-8 [m.chemicalbook.com]
- 6. 1363408-43-8[this compound 95%]- Jizhi Biochemical [acmec.com.cn]
- 7. (R)-3-(4-FLUOROPHENYL)MORPHOLINE HCL [1363408-43-8] | King-Pharm [king-pharm.com]
- 8. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. acdlabs.com [acdlabs.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. researchgate.net [researchgate.net]
- 21. droracle.ai [droracle.ai]
- 22. Potential of substance P antagonists as antiemetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 24. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of (R)-3-(4-Fluorophenyl)morpholine hydrochloride
This guide provides comprehensive safety and handling protocols for (R)-3-(4-Fluorophenyl)morpholine hydrochloride, a compound often utilized in pharmaceutical development and biochemical research.[1] As a substituted morpholine derivative, it requires careful handling to mitigate potential health risks. This document synthesizes available safety data for structurally related compounds to establish a robust framework for its safe utilization in a laboratory setting. Researchers, scientists, and drug development professionals should consider this guide a foundational resource for establishing standard operating procedures.
Compound Identification and Physicochemical Properties
| Property | Inferred Data/Information | Source |
| Physical State | White to off-white solid | [2] |
| Molecular Formula | C10H12FNO · HCl | [2] |
| Molecular Weight | 217.67 g/mol | [2] |
| Solubility | Likely soluble in water | [3] |
| Storage Temperature | Store at 4°C in a cool, dry place | [4][5] |
| Stability | Stable under recommended storage conditions.[6] |
Hazard Identification and GHS Classification
While a specific GHS classification for this compound is not available in the provided search results, related morpholine compounds are classified with hazards including skin irritation, serious eye irritation, and potential for respiratory irritation.[6][7] Therefore, it is prudent to handle this compound with a high degree of caution.
Anticipated Hazards:
-
Acute Oral Toxicity: May be harmful if swallowed.[6]
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[6][7][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[6]
Risk Assessment Workflow
A thorough risk assessment is mandatory before handling this compound. The following diagram outlines a logical workflow for this process.
Caption: Risk Assessment Workflow
Engineering Controls
Proper engineering controls are the primary line of defense to minimize exposure.
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[3][6][9] General laboratory ventilation should ensure a sufficient number of air changes per hour.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected before use.[6] | Prevents skin contact. Proper glove removal technique is crucial to avoid cross-contamination.[6] |
| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects eyes from splashes and airborne particles. |
| Skin and Body Protection | A long-sleeved laboratory coat.[6] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter may be necessary for handling large quantities or in situations with inadequate ventilation.[3][6] | Prevents inhalation of fine powders. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid the formation of dust and aerosols.[6]
-
Wash hands thoroughly after handling.[7]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[10][11][12]
Storage:
Emergency Procedures
Preparedness for accidental exposure or spills is essential.
First Aid Measures:
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [2][13] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [2][7][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][7][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][7][13] |
Spill Response Protocol:
Caption: Spill Response Protocol
Disposal Considerations
Waste from this compound must be handled as hazardous chemical waste.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6]
-
Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[6][7]
Toxicological Information
Specific toxicological data for this compound is not available in the provided search results. However, data for the parent compound, morpholine, indicates potential for toxicity. For morpholine, the oral LD50 in rats is reported as 1050 mg/kg, and the dermal LD50 in rabbits is 505 mg/kg. It is also classified as causing severe skin burns and eye damage.[11][12] Given the fluorophenyl substitution, it is imperative to treat this compound as a compound with a similar or potentially greater hazard profile until specific data becomes available.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can significantly mitigate the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of potential hazards, is paramount for the well-being of laboratory personnel and the integrity of the research conducted.
References
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 3-(3-Fluorophenyl)morpholine hydrochloride.
-
TCI Chemicals. Safety Data Sheet: Morpholine Hydrochloride.
-
CymitQuimica. Safety Data Sheet: 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride.
-
ChemicalBook. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride.
-
Carl ROTH. Safety Data Sheet: Morpholine.
-
CDN Isotopes. Safety Data Sheet: Morpholine-d8.
-
American Elements. 3-(4-Fluorophenyl)morpholine hydrochloride.
-
PubChem. (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride.
-
AK Scientific, Inc. Safety Data Sheet: 3-(3,5-Difluorophenyl)morpholine.
-
Penta chemicals. Safety Data Sheet: Morpholine.
-
Nexchem Ltd. Safety Data Sheet: Morpholine.
-
Canada.ca. Hazardous substance assessment – Morpholine.
-
North Metal and Chemical Company. Safety Data Sheet: Morpholine.
-
Sigma-Aldrich. Safety Data Sheet.
-
ASHP Publications. Personal Protective Equipment.
-
Chem-Impex. 3-(4-Fluorophenyl)morpholine hydrochloride.
-
United States Biological. 3-(4-Fluorophenyl) Morpholine Hydrochloride ≥96% (HPLC) - Data Sheet.
-
Redox. Safety Data Sheet Morpholine.
-
ChemScene. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride.
-
United States Biological. 3-(4-Methylphenyl) Morpholine Hydrochloride - Data Sheet. www.usbio.net/item/M3135)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. usbio.net [usbio.net]
- 5. usbio.net [usbio.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride | C20H19ClF7NO2 | CID 10116311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. nexchem.co.uk [nexchem.co.uk]
- 12. northmetal.net [northmetal.net]
- 13. aksci.com [aksci.com]
A Technical Guide to the Spectroscopic Characterization of (R)-3-(4-Fluorophenyl)morpholine Hydrochloride
Preamble: Navigating the Analytical Landscape for Chiral Morpholine Derivatives
In modern drug discovery and development, the precise structural elucidation of chiral molecules is not merely a regulatory formality but a cornerstone of ensuring safety, efficacy, and reproducibility. (R)-3-(4-Fluorophenyl)morpholine hydrochloride, a key structural motif in various pharmacologically active agents, presents a classic analytical challenge: confirming its covalent structure, verifying its stereochemical integrity, and ensuring its salt form.
This guide provides a comprehensive framework for the spectroscopic characterization of this compound. As publicly available experimental data for this specific molecule is limited, we will pivot from simple data presentation to a more instructive, field-proven approach. We will leverage predictive methodologies, data from analogous structures, and first-principle analytical reasoning to build a robust, self-validating protocol. This document is designed for the practicing researcher, offering not just the "what" but the "why" behind each analytical step, ensuring that the data you acquire is both accurate and defensible.
Molecular Structure and Analytical Overview
This compound is a chiral secondary amine salt. Its structure comprises a morpholine ring, a chiral center at the C3 position, and a 4-fluorophenyl substituent. The hydrochloride salt form protonates the morpholine nitrogen, enhancing aqueous solubility and stability.
A comprehensive analytical characterization plan must address the following:
-
Structural Confirmation: Does the molecule have the correct atomic connectivity? (NMR, Mass Spectrometry)
-
Functional Group Verification: Are the expected functional groups (amine salt, ether, aromatic ring) present? (Infrared Spectroscopy)
-
Purity Assessment: Is the sample free from significant impurities? (NMR, Chromatography)
-
Stereochemical Integrity: What is the enantiomeric purity of the (R)-isomer? (Chiral HPLC)
The following sections detail the expert protocols and interpretive logic for each of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Causality Behind Experimental Choices
-
Solvent Selection: The choice of solvent is critical for amine salts. While CDCl₃ is common, its ability to dissolve hydrochloride salts can be limited, and it may not always allow for the observation of the labile N-H proton. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent.[1][2] It readily dissolves the salt and, due to its hydrogen bond accepting nature, slows the exchange rate of the N-H protons, often rendering them visible in the ¹H spectrum.[1]
-
Protonation Effects: The protonation of the morpholine nitrogen to form the ammonium salt (R₂NH₂⁺) induces a significant deshielding effect. This causes adjacent protons (H2, H6) and carbons (C2, C6) to shift downfield compared to the free base, providing direct evidence of the salt's formation.[3]
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ (99.9 atom % D).
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief application of heat from a heat gun may be used if necessary, but allow the sample to return to room temperature before analysis.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Predicted NMR Data and Interpretation
The following data are predicted based on established chemical shift principles and spectral databases.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Atom Label | Predicted ¹H Shift (ppm), Multiplicity, Coupling (J Hz), Integration | Predicted ¹³C Shift (ppm) | Rationale & Interpretation |
| H-Arom | ~7.45, dd, J ≈ 8.5, 5.5 Hz, 2H | ~129.5 (C-Arom, CH) | Protons ortho to the fluorine on the phenyl ring. They will appear as a doublet of doublets due to coupling with both the adjacent aromatic proton and the fluorine atom. |
| H-Arom | ~7.20, t, J ≈ 8.8 Hz, 2H | ~115.8 (C-Arom, CH, d, ¹JCF ≈ 21 Hz) | Protons meta to the fluorine. They will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling to adjacent aromatic protons. The carbon signal will be a doublet due to one-bond coupling with fluorine. |
| C-Arom-F | - | ~162.0 (d, ¹JCF ≈ 245 Hz) | The carbon directly attached to fluorine will show a large one-bond C-F coupling constant and will be significantly downfield. |
| C-Arom-C3 | - | ~135.0 (d, ⁴JCF ≈ 3 Hz) | The quaternary aromatic carbon attached to the morpholine ring. It will show a small four-bond coupling to fluorine. |
| H3 | ~4.60, dd, J ≈ 11.0, 3.0 Hz, 1H | ~54.0 | The chiral proton at C3. It is benzylic and adjacent to the protonated nitrogen, resulting in a downfield shift. It will show coupling to the two diastereotopic protons at C2. |
| H2a/H2e | ~4.10 - 4.30, m, 2H | ~69.0 | The two diastereotopic protons on C2. They are adjacent to both the ring oxygen and the protonated nitrogen, leading to a downfield shift. They will show complex geminal and vicinal coupling. |
| H5a/H5e | ~3.80 - 4.00, m, 2H | ~65.5 | The two diastereotopic protons on C5, adjacent to the ring oxygen. |
| H6a/H6e | ~3.10 - 3.30, m, 2H | ~45.0 | The two diastereotopic protons on C6, adjacent to the protonated nitrogen. The positive charge causes a downfield shift compared to a neutral morpholine. |
| NH₂⁺ | ~9.5 - 10.5, br s, 2H | - | The two protons on the nitrogen. In DMSO-d₆, these should be observable as a broad singlet. The exact shift is concentration and temperature-dependent. Its presence confirms the salt form. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides rapid confirmation of the key functional groups within the molecule, corroborating the structural information derived from NMR.
Expertise & Experience: Key Vibrational Modes
For a hydrochloride salt, the most informative region is the N-H stretching band. In the free amine, the N-H stretch appears as a weak band around 3300 cm⁻¹. For the ammonium salt (R₂NH₂⁺), this is replaced by a very broad and strong absorption band, typically centered between 2400-2800 cm⁻¹, which is characteristic of N⁺-H stretching vibrations.[4] This is often the most definitive IR evidence for salt formation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
The ATR method is ideal as it requires minimal sample preparation and is less susceptible to interference from atmospheric moisture compared to KBr pellets.[5][6]
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Predicted IR Data and Interpretation
Table 2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Interpretation |
| ~2800 - 2400 | Strong, Broad | N⁺-H₂ Stretch | A broad, intense band characteristic of an ammonium salt. Its presence is strong evidence for the hydrochloride form of the molecule.[4] |
| ~3050 - 3010 | Medium | Aromatic C-H Stretch | Confirms the presence of the phenyl ring. |
| ~2980 - 2850 | Medium | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the morpholine ring. |
| ~1600, ~1510 | Strong | Aromatic C=C Bending | Two distinct bands are characteristic of a para-substituted benzene ring. |
| ~1230 | Strong | Aryl-F C-F Stretch | A strong band confirming the presence of the fluorine substituent on the aromatic ring. |
| ~1120 | Strong | C-O-C Asymmetric Stretch | The characteristic ether stretch from the morpholine ring.[7] |
High-Resolution Mass Spectrometry (HRMS): Elemental Composition Confirmation
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula of the molecule.
Expertise & Experience: Ionization Technique
Electrospray Ionization (ESI) in positive ion mode is the method of choice.[8][9] It is a soft ionization technique that is perfect for polar, non-volatile molecules like amine salts. It will generate the protonated molecular ion, [M+H]⁺, where 'M' is the free base. The instrument will detect the mass of the cation, (C₁₀H₁₃FNO)H⁺, not the entire salt.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Mass Range: Scan a range appropriate for the expected ion (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the measured accurate mass to the theoretical exact mass. The mass error should be less than 5 ppm.
-
Predicted Mass Spectrometry Data
-
Free Base Formula: C₁₀H₁₂FNO
-
Free Base Exact Mass: 181.0903
-
Expected Ion: [M+H]⁺ = C₁₀H₁₃FNO⁺
-
Predicted m/z (Monoisotopic): 182.0981
A measured mass of 182.0981 ± 0.0009 (for 5 ppm error) would confirm the elemental composition. Fragmentation (MS/MS) of the parent ion at m/z 182.1 could show a characteristic loss of the morpholine ring fragment or cleavage adjacent to the nitrogen, further confirming the structure.[10]
Chiral High-Performance Liquid Chromatography (HPLC): Verification of Stereochemical Integrity
Spectroscopic methods confirm the structure but not the enantiomeric purity. Chiral HPLC is the gold standard for quantifying the enantiomeric excess (e.e.) of the (R)-isomer.
Expertise & Experience: Column and Mobile Phase Selection
The separation of enantiomers requires a chiral stationary phase (CSP). For a molecule like this, which contains an aromatic ring and a polar amine group, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) or Pirkle-type CSPs are excellent starting points.[11][12]
-
Mobile Phase: Normal phase (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Acetonitrile/Methanol) often provide the best selectivity. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape for amines. For the hydrochloride salt, a polar organic or reversed-phase method might be more suitable.
-
Method Development: A screening approach using several different chiral columns and mobile phases is the most efficient way to find a suitable separation.
Experimental Protocol: Chiral HPLC Screening
-
Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in the initial mobile phase.
-
Column: A polysaccharide-based column (e.g., Daicel Chiralpak series) is a good first choice.
-
Initial Mobile Phase: Begin with a mobile phase of 80:20 Hexane:Isopropanol with 0.1% Diethylamine.
-
Flow Rate: Use a flow rate of 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 215 nm).
-
Analysis: Inject the sample. If no separation is observed, systematically vary the mobile phase composition (e.g., change the alcohol modifier, add methanol) or switch to a different class of chiral column.
-
Quantification: Once separation is achieved, the enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
Summary and Workflow Visualization
The comprehensive characterization of this compound is a multi-technique process where each result validates the others. NMR confirms the covalent structure, IR verifies the functional groups and salt form, HRMS provides the exact elemental formula, and chiral HPLC quantifies the stereochemical purity.
Integrated Analytical Workflow
Caption: Integrated workflow for spectroscopic characterization.
References
- Acquavia, M. A., et al. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
- ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are...
- Zhang, Q., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
- Unknown. (n.d.). Sample preparation for FT-IR.
- Sigma-Aldrich. (n.d.). NMR Solvents.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?
- Unknown. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent an.
- Raith, K., et al. (2003). Electrospray Tandem Mass Spectrometric Investigations of Morphinans. PubMed.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Kazarian, S. G., & Chan, K. L. A. (n.d.). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. SciSpace.
- Wishart DS, et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites.
- Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- ResearchGate. (n.d.). Electrospray tandem mass spectrometry investigations on morphinans | Request PDF.
- Mroue, K. H., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH.
- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?
- Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.
- NIST. (n.d.). Morpholine. NIST WebBook.
- ChemicalBook. (n.d.). (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Bryce, D. L., & Wasylishen, R. E. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A - ACS Publications.
- Pharmaffiliates. (n.d.). (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs.
- Regis Technologies, Inc. (n.d.). HPLC.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- ResearchGate. (2023). How to predict IR Spectra?
- ChemicalBook. (n.d.). Morpholine(110-91-8) IR Spectrum.
- Cheminfo.org. (n.d.). Predict 13C NMR spectra.
- Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions.
- Wu, C., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PMC - PubMed Central.
- ChemRxiv. (n.d.). Graphormer-IR: Graph Transformers Can Predict Experimental IR Spectra Using Highly Specialized Attention.
- SpectraBase. (n.d.). 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols for the Chiral Synthesis of 3-Phenylmorpholine Derivatives
Abstract
The 3-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of several psychoactive drugs and compounds with significant biological activity, including the well-known anorectics phenmetrazine and its prodrug, phendimetrazine.[1][2][3] The stereochemistry at the C2 and C3 positions of the morpholine ring is critical for pharmacological activity, making enantioselective synthesis a paramount objective for researchers in drug discovery and development. This guide provides a detailed overview of the principal strategies for the chiral synthesis of 3-phenylmorpholine derivatives. We will explore modern catalytic asymmetric methods that offer high efficiency and enantioselectivity, classical approaches using the chiral pool, and robust chiral resolution techniques. Each section includes an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and expert insights to guide experimental design and execution.
Introduction: The Importance of Stereochemistry in 3-Phenylmorpholines
The 3-phenylmorpholine core is a key pharmacophore whose biological effects are exquisitely sensitive to stereoisomerism.[4] For instance, phenmetrazine (3-methyl-2-phenylmorpholine) was historically prescribed as a racemic mixture, but its stimulant properties are primarily associated with specific stereoisomers.[1] Phendimetrazine, the N-methylated analogue, functions as a prodrug that is metabolized to phenmetrazine in the body.[1][5] As regulatory agencies increasingly mandate the characterization and justification of each enantiomer in a drug product, the development of efficient, scalable, and stereocontrolled synthetic routes is no longer an academic exercise but a critical necessity.[6]
This document outlines three primary strategies to access enantiomerically pure 3-phenylmorpholine derivatives:
-
Catalytic Asymmetric Synthesis: Building the chiral center during the formation of the morpholine ring using a chiral catalyst.
-
Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials to transfer chirality to the final product.
-
Chiral Resolution: Synthesizing the compound as a racemic mixture and subsequently separating the enantiomers.
Each approach carries distinct advantages and is suited for different stages of research and development, from initial library synthesis to large-scale manufacturing.
Strategy 1: Catalytic Asymmetric Synthesis via Tandem Hydroamination/Transfer Hydrogenation
This one-pot, two-step catalytic cycle represents a highly efficient and atom-economical approach to enantioenriched 3-substituted morpholines, including 3-phenylmorpholine analogues.[7][8] The strategy relies on the sequential action of two distinct catalysts: a titanium catalyst for an intramolecular hydroamination to form a cyclic imine, followed by a ruthenium catalyst for the asymmetric transfer hydrogenation (ATH) of the imine to the chiral morpholine.[9]
Scientific Principle & Rationale
The success of this tandem reaction hinges on the compatibility and distinct reactivity of the two catalytic systems.
-
Step 1: Ti-Catalyzed Hydroamination: A bis(amidate)bis(amido) titanium precatalyst facilitates the intramolecular addition of the amine N-H bond across the alkyne. This cyclization is highly efficient and forms a five-membered cyclic enamine intermediate which tautomerizes to the more stable six-membered cyclic imine.[9]
-
Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH): The Noyori-Ikariya catalyst, RuCl, is a well-established catalyst for the asymmetric reduction of ketones and imines.[7] High enantioselectivity is achieved through hydrogen-bonding interactions between the oxygen atom in the substrate backbone and the N-H group of the catalyst's Ts-DPEN ligand, which directs the hydride transfer to one face of the imine.[7][8] This interaction is crucial for obtaining high enantiomeric excesses (>95% ee).[7]
This one-pot procedure avoids the isolation and purification of the intermediate imine, saving time, reducing solvent waste, and often improving overall yield.
Workflow for Tandem Catalytic Synthesis
Caption: Tandem Ti-catalyzed hydroamination and Ru-catalyzed ATH.
Detailed Protocol: Synthesis of (R)-3-Phenylmorpholine
This protocol is adapted from the gram-scale synthesis described by Schafer et al.[9]
Materials:
-
Aminoalkyne substrate (e.g., 2-(prop-2-yn-1-yloxy)-N-(2-phenylethyl)ethan-1-amine)
-
Bis(amidate)bis(amido)Ti catalyst
-
RuCl
-
Anhydrous Toluene
-
Formic acid/triethylamine azeotrope (5:2)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aminoalkyne substrate (e.g., 1.0 g, 1.0 equiv).
-
Hydroamination: Add the Ti catalyst (5 mol %) to the flask. Dissolve the solids in anhydrous toluene (to make a ~0.1 M solution).
-
Cyclization: Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of starting material and formation of the cyclic imine.
-
Asymmetric Reduction: Cool the mixture to room temperature (approx. 25-28 °C). To the same flask, add the Ru catalyst (2.5 mol %) and the formic acid/triethylamine azeotrope (5.0 equiv).
-
Stirring: Stir the reaction at 28 °C for another 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Purification (Acid-Base Extraction):
-
Transfer the mixture to a separatory funnel and extract with 1 M HCl (3 x 20 mL).
-
Combine the aqueous layers and wash with ethyl acetate (1 x 20 mL) to remove non-basic impurities.
-
Basify the aqueous layer to pH > 12 by the slow addition of 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Analysis: The product can often be obtained in high purity without column chromatography.[9] Determine the yield and analyze the enantiomeric excess (ee) using chiral HPLC.
Data Summary: Substrate Scope
This method is tolerant of a wide range of functional groups on the substituent at the 3-position.[8][9]
| Substituent (R) | Yield (%) | ee (%) | Citation(s) |
| Benzyl | 72 (gram-scale) | 95 | [9] |
| Phenyl | 78 | >95 | [9] |
| 4-Methoxy-phenyl | 75 | >95 | [9] |
| 4-Fluoro-phenyl | 80 | >95 | [9] |
| Thiophenyl | 71 | >95 | [9] |
| Cyclohexyl | 65 | >95 | [9] |
| n-Butyl | 68 | >95 | [9] |
Strategy 2: Chiral Resolution via Diastereomeric Salt Formation
Scientific Principle & Rationale
Enantiomers have identical physical properties (solubility, melting point, etc.), making them impossible to separate by standard techniques like crystallization. However, when they react with a single enantiomer of another chiral compound (the resolving agent), they form diastereomers. Diastereomers have different physical properties.[10] By carefully selecting a solvent in which the two diastereomeric salts have significantly different solubilities, one salt will preferentially crystallize, allowing for its separation by simple filtration. The desired enantiomer is then recovered by breaking the salt with a base.
The main drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer, though the unwanted enantiomer can often be racemized and recycled.[10]
Workflow for Chiral Resolution
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Detailed Protocol: Resolution of (±)-2-phenyl-3-methylmorpholine (Phenmetrazine)
This protocol is a generalized procedure based on established chemical principles of resolution.[10][12]
Materials:
-
Racemic 2-phenyl-3-methylmorpholine (phenmetrazine)
-
Chiral resolving agent, e.g., (+)-Mandelic acid or (1R)-(-)-10-Camphorsulfonic acid
-
Solvent for crystallization (e.g., Ethanol, Methanol, Acetone, or mixtures with water)
-
1 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized Water
Procedure:
-
Racemic Synthesis: First, synthesize the racemic base. A common route to phenmetrazine involves reacting 2-bromopropiophenone with ethanolamine, followed by reduction and cyclization.[3]
-
Salt Formation:
-
Dissolve the racemic phenmetrazine (1.0 equiv) in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equiv) in the same hot solvent. Note: Starting with 0.5 equivalents can sometimes be more efficient for initial screening.[13]
-
Slowly add the acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Cloudiness or precipitation should occur. If not, try scratching the inside of the flask or adding a seed crystal.
-
Further cool the mixture in an ice bath or refrigerator for several hours (or overnight) to maximize crystal formation.
-
-
Isolation of Diastereomer:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals. This is your first crop, enriched in one diastereomer. The mother liquor is enriched in the other.
-
-
Liberation of the Free Amine:
-
Dissolve the crystalline diastereomeric salt in water.
-
Add 1 M NaOH solution until the pH is strongly basic (pH > 12) to deprotonate the amine.
-
Extract the liberated free amine into an organic solvent (e.g., DCM) (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the enantiomerically enriched amine.
-
-
Analysis and Optimization:
-
Determine the optical purity (ee) of the product using chiral HPLC or polarimetry.
-
The process may require several recrystallization steps to achieve high enantiomeric purity. The choice of solvent is critical and may require screening.
-
Conclusion: A Comparative Outlook
The optimal strategy for synthesizing a chiral 3-phenylmorpholine derivative depends on the specific target molecule, required scale, and available resources.
| Strategy | Advantages | Disadvantages | Best Suited For |
| Asymmetric Catalysis | High efficiency, atom economy, excellent enantioselectivity (>95% ee), often one-pot.[9] | Requires specialized and potentially expensive metal catalysts; optimization may be needed. | Rapid synthesis of diverse analogues for SAR studies; efficient and scalable processes. |
| Chiral Pool Synthesis | Predictable stereochemical outcome; uses readily available starting materials (e.g., amino acids).[14][15] | Often requires multi-step, linear syntheses; limited by the availability of chiral precursors. | Synthesis of complex derivatives where the chirality can be traced back to a simple starting block. |
| Chiral Resolution | Robust, well-understood, and highly scalable technology.[13] | Maximum theoretical yield of 50% per cycle (unless racemization is employed); can be labor-intensive and require screening of agents/solvents.[10] | Large-scale production where a racemic synthesis is simple and cost-effective; late-stage projects. |
For modern drug discovery, catalytic asymmetric methods offer the most elegant and efficient route for accessing a wide library of chiral 3-phenylmorpholine derivatives. However, for process development and manufacturing, the economic viability of a classical chiral resolution should never be underestimated, especially if an efficient racemization protocol for the unwanted enantiomer can be developed.
References
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link][7][9]
-
Chemical Science (RSC Publishing). (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
-
PMC - NIH. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link][16]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link][9]
-
Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link][8]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(22), 4467–4470. [Link][14]
-
Sci-Hub. (n.d.). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. [Link][15]
-
McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers. Drug testing and analysis, 10(9), 1404-1416. [Link][1]
-
ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. [Link]
- Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.
-
Semantic Scholar. (n.d.). Figure 1 from Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines. [Link]
-
NIH. (n.d.). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. [Link]
-
Discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists. (2009). Bioorganic & Medicinal Chemistry Letters. [Link][17]
-
Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S, 3S)-2-(2-morpholin-2-yl-2-phenylmethoxy) phenol. Chirality, 16(3), 168-173. [Link][12]
-
Zenodo. (n.d.). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. [Link]
-
Semantic Scholar. (n.d.). Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines. [Link]
-
Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
-
PMC. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]
-
The Journal of Organic Chemistry. (n.d.). cis- and trans-3-Methyl-2-phenylmorpholine. [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
NIH. (n.d.). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]
-
MDPI. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link][6]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link][13]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. [Link][11]
-
Chiralpedia. (n.d.). Unconventional Approaches in Chiral Resolution: New Horizons. [Link]
-
ChEMBL - EMBL-EBI. (n.d.). Compound: PHENDIMETRAZINE (CHEMBL1615439). [Link]
-
MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]
Sources
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 4. Substituted phenylmorpholine [medbox.iiab.me]
- 5. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onyxipca.com [onyxipca.com]
- 14. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sci-hub.ru [sci-hub.ru]
- 16. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis and Analysis of Aprepitant via the (R)-3-(4-Fluorophenyl)morpholine Hydrochloride Intermediate
Abstract
Aprepitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist, widely used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] The synthesis of Aprepitant is a significant challenge in medicinal chemistry due to the presence of three contiguous stereocenters in its morpholine core.[1] This application note provides a detailed, in-depth guide for the synthesis and analysis of Aprepitant, focusing on the strategic use of the (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride intermediate. This key intermediate, derived from a (4-fluorophenyl)morpholine scaffold, is critical for establishing the correct stereochemistry of the final active pharmaceutical ingredient (API). We present robust, step-by-step protocols for the synthesis of this intermediate, its subsequent conversion to Aprepitant, and the analytical methods required for stringent quality control. This document is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing.
Introduction: The Synthetic Challenge and Strategic Importance of the Morpholine Core
Aprepitant functions by blocking the action of Substance P at NK₁ receptors in the central nervous system, which are key components of the vomiting reflex pathway.[1] Its molecular structure features a complex morpholine acetal core with three chiral centers, making its stereoselective synthesis a complex undertaking.[3] Early synthetic routes were effective but often suffered from low yields and significant environmental impact, prompting the development of more streamlined and sustainable processes.[1]
A pivotal advancement in Aprepitant synthesis was the development of a convergent approach that relies on the formation of a highly substituted morpholine derivative. The core of this strategy is the synthesis of the penultimate intermediate, (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine, which is typically handled and stored as its stable hydrochloride salt.[4] This intermediate contains all three required stereocenters, and its successful, high-purity synthesis is paramount to achieving high-quality Aprepitant. This guide will detail a representative synthetic pathway and the necessary analytical controls for this critical process.
Part I: Synthesis of the Aprepitant Core Intermediate
Synthetic Strategy Overview
The synthesis of the key morpholine hydrochloride intermediate is a multi-step process designed to precisely control the stereochemistry at each chiral center. The overall workflow involves the stereoselective construction of the morpholine ring, introduction of the fluorophenyl group, and coupling with the chiral benzylic ether side chain. A key innovation in industrial syntheses has been the use of crystallization-induced asymmetric transformations to resolve stereoisomers efficiently.[3][5] The following protocol represents a convergent pathway to this crucial building block.
Caption: General workflow for synthesizing the key morpholine intermediate.
Protocol 1: Synthesis of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine Hydrochloride
This protocol describes a plausible synthetic sequence adapted from principles disclosed in the chemical literature.[4][6] It begins with a protected oxazinone intermediate, which undergoes a Grignard reaction followed by reductive deprotection to yield the target morpholine.
Materials and Reagents:
-
(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one (Starting Material)
-
4-Fluorophenylmagnesium bromide (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Palladium on Carbon (5% Pd/C)
-
4-Toluenesulfonic acid monohydrate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Grignard Addition:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the starting oxazinone (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of starting material).
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add 4-fluorophenylmagnesium bromide solution (1.2 eq) dropwise via a syringe, maintaining the internal temperature below 10 °C. The causality here is that the Grignard reagent acts as a nucleophile, attacking the carbonyl group of the oxazinone to form a hemiaminal intermediate.[6]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
-
Reductive Deprotection:
-
In a separate flask, prepare a solution of 4-toluenesulfonic acid monohydrate (1.5 eq) in methanol.
-
Once the Grignard reaction is complete, carefully transfer the reaction mixture into the acidic methanol solution. This step quenches the reaction and prepares the intermediate for hydrogenation.
-
Transfer this mixture to a hydrogenation vessel. Add 5% Pd/C catalyst (approx. 5-10% by weight of the initial starting material).
-
Pressurize the vessel with hydrogen gas (H₂) to approximately 5 psi. The palladium catalyst facilitates both the reduction of the hemiaminal and the hydrogenolysis of the N-benzyl protecting group in a single, highly stereoselective step.[4]
-
Stir the reaction vigorously under the hydrogen atmosphere at room temperature for 12-24 hours, or until H₂ uptake ceases.
-
-
Work-up and Isolation (Free Base):
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude free base of the morpholine intermediate.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.
-
Add a solution of HCl (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution. If necessary, cool the mixture to 0 °C to enhance precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the title compound as a white to off-white solid.[4]
-
| Parameter | Details | Purpose / Rationale |
| Starting Material | (2R)-4-benzyl-2-[(1R)-1-[...]]morpholin-3-one | A chiral precursor containing two of the three required stereocenters. |
| Key Reagent 1 | 4-Fluorophenylmagnesium bromide | Introduces the C3-fluorophenyl group via nucleophilic addition. |
| Key Reagent 2 | H₂ with 5% Pd/C | Serves a dual role: reduces the hemiaminal and removes the N-benzyl protecting group. |
| Acid Catalyst | 4-Toluenesulfonic acid | Facilitates the in-situ formation of an iminium ion, which is more readily reduced. |
| Temperature Control | 0-10 °C for Grignard reaction | Prevents side reactions and ensures controlled addition of the highly reactive Grignard reagent. |
| Final Step | HCl addition | Converts the free base into its more stable, crystalline, and easily handleable hydrochloride salt. |
| Expected Yield | 60-80% (over 2 steps) | Varies based on scale and purity of reagents. |
Part II: Final Condensation to Form Aprepitant
Reaction Mechanism
The final step in the synthesis is the N-alkylation of the secondary amine on the morpholine core with a chloromethyl triazolinone side chain. This is a classic nucleophilic substitution (Sₙ2) reaction where the morpholine nitrogen acts as the nucleophile, displacing the chloride leaving group. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Caption: Final N-alkylation step to synthesize Aprepitant.
Protocol 2: Synthesis of Aprepitant
This protocol details the condensation of the morpholine hydrochloride intermediate with the triazolinone side chain.[4]
Materials and Reagents:
-
(2R,3S)-2-((R)-1-(...)-ethoxy)-3-(4-fluorophenyl)morpholine HCl (Intermediate from Part I)
-
5-(chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Methanol (MeOH)
-
Deionized Water
Step-by-Step Procedure:
-
Reaction Setup:
-
Charge a reaction vessel with the morpholine hydrochloride intermediate (1.0 eq), potassium carbonate (approx. 2.5-3.0 eq), and anhydrous DMSO (approx. 8-10 mL per gram of intermediate). The base (K₂CO₃) is crucial for first neutralizing the hydrochloride salt to liberate the free amine and then to scavenge the HCl produced during the alkylation.
-
Stir the resulting slurry at room temperature (20-25 °C).
-
Add the 5-(chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one (approx. 1.1 eq) to the mixture in one portion.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 4-6 hours.[4] The progress should be monitored by HPLC until the starting morpholine intermediate is consumed.
-
-
Product Isolation and Purification:
-
Upon completion, add methanol (approx. 2-3 volumes relative to DMSO) to the reaction mixture and stir for 15 minutes.
-
Filter the mixture to remove inorganic salts (KCl and excess K₂CO₃). Wash the filter cake with methanol.
-
To the combined filtrate, slowly add deionized water dropwise with stirring over 30-60 minutes. Aprepitant is poorly soluble in this solvent mixture, and this anti-solvent crystallization is a highly effective method for purification.
-
Continue stirring the resulting slurry for 1-2 hours, then cool to 0-5 °C to maximize product precipitation.
-
Collect the Aprepitant solid by filtration. Wash the cake with a cold water/methanol mixture and then with water.
-
Dry the product under vacuum at 40-50 °C to a constant weight. The result is pure Aprepitant as a white crystalline solid.
-
Part III: Analytical Characterization and Quality Control
Ensuring the chemical and stereochemical purity of the morpholine intermediate and the final Aprepitant API is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for this purpose.
Protocol 3: Reversed-Phase HPLC Purity Assay
This method is suitable for determining the chemical purity of the morpholine intermediate and Aprepitant, and for quantifying related substances.[7][8]
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good resolution for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 7.0) | Aqueous buffer to control ionization state of analytes. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the C18 stationary phase. |
| Mode | Isocratic | A constant mobile phase composition (e.g., 35:65 A:B) provides stable and reproducible retention times.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 215 nm | Wavelength at which the phenyl and triazolinone chromophores exhibit strong absorbance.[7] |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
| Diluent | Acetonitrile | A strong solvent that ensures complete dissolution of the sample. |
System Suitability: A solution containing the main compound and known impurities should be injected. The resolution between the main peak and the closest eluting impurity should be not less than 1.5. The tailing factor for the main peak should not be more than 2.0.
Protocol 4: Chiral HPLC for Stereoisomer Analysis
Aprepitant has three chiral centers and thus 8 possible stereoisomers. It is a regulatory requirement to control the levels of unwanted stereoisomers. A dedicated chiral HPLC method is necessary for this.[9]
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H or IA, 250 mm x 4.6 mm, 5 µm | Immobilized amylose-based chiral stationary phase, proven effective for separating Aprepitant isomers.[9] |
| Mobile Phase | n-Hexane / Isopropyl Alcohol / Methanol (e.g., 97:2:1 v/v/v) | A non-polar mobile phase system typical for normal-phase chiral chromatography. |
| Mode | Isocratic | Provides the best conditions for achieving baseline separation of stereoisomers. |
| Flow Rate | 0.5 - 1.0 mL/min | Slower flow rates can improve resolution in chiral separations. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | Consistency is key for reproducible chiral separations. |
| Detection | UV at 220 nm | A suitable wavelength for detection in normal-phase solvents. |
Acceptance Criteria: The peak corresponding to the undesired enantiomer and other diastereomers must be below the specified reporting threshold (typically <0.10% for known impurities and <0.15% for the main enantiomeric impurity).[9]
Conclusion
The synthesis of Aprepitant via the (R)-3-(4-fluorophenyl)morpholine core represents a sophisticated application of modern asymmetric synthesis. The protocols outlined in this note provide a comprehensive framework for the preparation and quality control of this important antiemetic drug. Successful execution relies on precise control over reaction conditions to ensure high stereochemical purity of the key morpholine hydrochloride intermediate, which directly translates to the quality of the final API. The analytical methods provided are essential for validating each stage of the process, ensuring that the final product meets the stringent requirements for pharmaceutical use.
References
- Current time information in Shropshire, GB. (n.d.). Google Search.
- Su, W., Ni, F., Zhang, J., Zhu, B., & Li, J. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905.
-
Aprepitant. (n.d.). In Wikipedia. Retrieved from [Link]
-
Chapter 10 Synthesis of aprepitant. (n.d.). ResearchGate. Retrieved from [Link]
- CN112666279A - Detection method for purity of aprepitant intermediate and impurities of aprepitant intermediate. (n.d.). Google Patents.
- US8133994B2 - Preparation of aprepitant. (n.d.). Google Patents.
-
Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. (n.d.). ResearchGate. Retrieved from [Link]
- CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof. (n.d.). Google Patents.
- US20160031867A1 - An improved process for the preparation of aprepitant. (n.d.). Google Patents.
-
Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. (n.d.). ResearchGate. Retrieved from [Link]
-
Validated RP-HPLC method for the quantification of aprepitant in bulk and pharmaceutical dosage forms. (n.d.). Der Pharma Chemica. Retrieved from [Link]
- (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10116311
-
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
(R)-3-(4-Fluorophenyl)morpholine hydrochloride. (n.d.). AcrosPharmatech. Retrieved from [Link]
-
3-(4-Fluorophenyl)morpholine hydrochloride. (n.d.). American Elements. Retrieved from [Link]
-
Aprepitant-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. Retrieved from [Link]
- Preparation method of aprepitant intermediate impurity. (n.d.). Patsnap.
-
APREPITANT, (-)-. (n.d.). gsrs. Retrieved from [Link]
Sources
- 1. Aprepitant - Wikipedia [en.wikipedia.org]
- 2. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation method of aprepitant intermediate impurity - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN112666279A - Detection method for purity of aprepitant intermediate and impurities of aprepitant intermediate - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
Application Note: Synthetic Strategies for the N-Alkylation of (R)-3-(4-Fluorophenyl)morpholine Hydrochloride
Abstract
This technical guide provides a detailed exploration of synthetic methodologies for the N-alkylation of (R)-3-(4-fluorophenyl)morpholine hydrochloride, a crucial intermediate in the development of pharmaceutical agents. N-substituted morpholines are prevalent structural motifs in medicinal chemistry, notably in compounds such as the neurokinin-1 (NK₁) receptor antagonist, Aprepitant.[1] This document offers researchers, chemists, and drug development professionals a comprehensive overview of two primary alkylation strategies: direct alkylation via SN2 reaction and reductive amination. We delve into the mechanistic underpinnings, critical parameter optimization, and provide detailed, field-proven laboratory protocols for each approach.
Foundational Principles & Strategic Considerations
The N-alkylation of a secondary amine like (R)-3-(4-fluorophenyl)morpholine presents a classic synthetic challenge that requires careful control to achieve high yield and purity. The starting material is supplied as a hydrochloride salt, which necessitates an initial deprotonation step to liberate the nucleophilic free amine.
1.1. The Role of the Base
The nitrogen atom in this compound is protonated, rendering it non-nucleophilic. Therefore, the addition of a base is a prerequisite for any N-alkylation reaction to proceed. The base neutralizes the HCl salt, generating the free secondary amine in situ. An adequate amount of base is also required to quench the proton generated during the alkylation process itself.
1.2. Challenges in Direct Alkylation: The Over-alkylation Problem
Direct alkylation of amines with reagents like alkyl halides is a common C-N bond-forming reaction.[2] However, a significant drawback is the potential for over-alkylation.[3][4] The product of the initial reaction, a tertiary amine, is often still nucleophilic and can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt.[3] This leads to complex product mixtures and complicates purification. Strategies to mitigate this include using a specific stoichiometry or choosing alternative synthetic routes like reductive amination.
Synthetic Strategy I: Direct N-Alkylation (SN2 Pathway)
This method involves the direct reaction of the free amine with an electrophilic alkylating agent, typically an alkyl halide, in a nucleophilic substitution (SN2) reaction.[5]
2.1. Mechanism and Rationale
The reaction proceeds in two fundamental stages:
-
Deprotonation: A base is used to neutralize the hydrochloride salt, unmasking the lone pair on the nitrogen atom and generating the active nucleophile.
-
Nucleophilic Attack: The nucleophilic nitrogen of the morpholine attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., halide ion) to form a new C-N bond. The resulting ammonium species is then deprotonated by the excess base present in the reaction mixture.
2.2. Key Parameter Optimization
-
Base Selection: Both inorganic and organic bases can be employed.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are cost-effective and easily removed during aqueous work-up. They are suitable for a wide range of alkylating agents.
-
Organic Bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These hindered amines are often used to minimize side reactions. DIPEA is particularly useful as its steric bulk makes it a poor nucleophile, preventing it from competing with the morpholine substrate.[6]
-
-
Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. Primary and benzylic halides are excellent substrates. Secondary halides are less reactive and can promote competing elimination reactions.[7]
-
Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal as they can dissolve the amine salt and effectively solvate the cations, accelerating the SN2 reaction.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation using benzyl bromide as an example.
Materials:
-
This compound
-
Benzyl bromide (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF) (5-10 volumes)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add DMF (5-10 volumes, e.g., 5-10 mL per gram of starting material).
-
Add DIPEA (2.5 eq) to the slurry at room temperature. Stir for 15-30 minutes to ensure complete formation of the free amine.
-
Add the alkylating agent, benzyl bromide (1.1 eq), dropwise to the reaction mixture.
-
Stir the reaction at room temperature (or heat gently to 40-50 °C if required) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl- (R)-3-(4-fluorophenyl)morpholine.
Synthetic Strategy II: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and selective method for forming C-N bonds and is widely used in the pharmaceutical industry.[8][9] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.
3.1. Mechanism and Rationale
This two-step, one-pot process avoids the use of harsh alkylating agents and significantly reduces the risk of over-alkylation.
-
Iminium Ion Formation: The secondary amine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal, which then dehydrates to form a positively charged iminium ion.
-
Reduction: A hydride reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the target tertiary amine.
3.2. Key Parameter Optimization
-
Carbonyl Compound: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.
-
Reducing Agent: The choice of reducing agent is critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that does not readily reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion. It is also tolerant of mildly acidic conditions which can catalyze iminium formation.[9]
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, but its toxicity and the potential to generate hydrogen cyanide gas under acidic conditions necessitate careful handling.
-
-
Solvent Choice: Solvents such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) are commonly used.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a general procedure using a generic aldehyde as the alkylating partner.
Materials:
-
This compound
-
Triethylamine (TEA) (1.2 eq)
-
Aldehyde (e.g., propionaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) (10-20 volumes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM (10-20 volumes) in a round-bottom flask with a magnetic stir bar.
-
Add triethylamine (1.2 eq) and stir for 15 minutes at room temperature to generate the free amine.
-
Add the desired aldehyde (1.2 eq) and stir the mixture for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-6 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to obtain the pure N-alkylated morpholine derivative.
Comparative Summary of Reaction Conditions
The following table summarizes the key parameters for the two primary N-alkylation strategies.
| Parameter | Direct Alkylation (SN2) | Reductive Amination |
| Alkylating Agent | Alkyl Halides (R-X), Sulfonates (R-OTs) | Aldehydes (R-CHO), Ketones (R₂C=O) |
| Key Reagent | Base (e.g., K₂CO₃, DIPEA) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Common Solvents | DMF, Acetonitrile, DMSO | DCM, DCE, THF |
| Temperature | Room Temp. to ~80 °C[10] | Room Temperature |
| Primary Advantage | Simple reagent set | High selectivity, broad substrate scope, mild conditions |
| Primary Limitation | Risk of over-alkylation[3][4] | Requires a suitable carbonyl compound |
Experimental & Conceptual Workflows
The following diagrams illustrate the strategic approaches and experimental workflow for the N-alkylation of (R)-3-(4-Fluorophenyl)morpholine.
Caption: High-level overview of N-alkylation strategies.
Caption: Step-wise workflow for Direct N-Alkylation.
Conclusion
The N-alkylation of this compound is a readily achievable transformation crucial for synthesizing advanced pharmaceutical intermediates. Both direct alkylation and reductive amination offer viable and robust pathways. Direct alkylation is straightforward but requires careful management to prevent side reactions. Reductive amination provides a milder, more selective, and highly versatile alternative, often favored in complex molecule synthesis for its superior control and functional group tolerance. The choice of method will ultimately depend on the specific alkyl group to be introduced, scale, and the overall synthetic strategy.
References
-
University of Calgary. (n.d.). Alkylation of Amines. Chapter 22: Amines. Retrieved from [Link]
- Google Patents. (2004). EP1087966B1 - Chemical synthesis of morpholine derivatives.
-
Toste, F. D., et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC, NIH. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (2015). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
- Google Patents. (2009). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
- Google Patents. (2000). US6051717A - Convergent process for the preparation of a morpholine compound.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Chong, E., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]
- Google Patents. (2011). US20110269964A1 - N-Alkylation of Opiates.
-
Lund University Research Portal. (2019). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
- Google Patents. (1964). US3151112A - Process for the preparation of morpholines.
-
Organic Chemistry Portal. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
- Google Patents. (1992). US5124328A - Morpholine derivatives compositions and use.
-
Pharmaffiliates. (n.d.). (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. Retrieved from [Link]
- Google Patents. (2006). CA2334821C - Chemical synthesis of morpholine derivatives.
-
PubChem. (n.d.). (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. Retrieved from [Link]
- Google Patents. (1991). CN1015712B - The preparation method of N-alkylmorpholine compound.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Retrieved from [Link]
-
YouTube. (2022). Morpholine Preparation from Diethanolamine. Retrieved from [Link]
Sources
- 1. (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride | C20H19ClF7NO2 | CID 10116311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
- 10. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
Application Note: Chiral HPLC Method for the Quantification of (R)-3-(4-Fluorophenyl)morpholine Hydrochloride in Reaction Mixtures
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective quantification of (R)-3-(4-Fluorophenyl)morpholine hydrochloride in complex organic synthesis reaction mixtures. The accurate determination of enantiomeric purity is critical in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides a detailed protocol, from sample preparation to method validation, grounded in scientific principles and aligned with international regulatory standards to ensure data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction and Scientific Background
(R)-3-(4-Fluorophenyl)morpholine is a key chiral intermediate in the synthesis of various pharmaceutically active compounds. As with most chiral molecules, its biological activity is often stereospecific. Consequently, controlling and quantifying the enantiomeric excess (e.e.) during the manufacturing process is a critical quality attribute. Reaction mixtures present a significant analytical challenge due to the presence of the desired (R)-enantiomer, the undesired (S)-enantiomer, unreacted starting materials, catalysts, and various byproducts.
This method leverages the exceptional resolving power of polysaccharide-based chiral stationary phases (CSPs) for the direct separation of enantiomers. The rationale for this selection is rooted in the well-understood mechanism of chiral recognition by these phases. The helical structure of derivatized cellulose or amylose polymers creates chiral grooves. The analyte interacts with the CSP through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[1][2] These differential interactions for each enantiomer result in different retention times, allowing for their baseline separation and accurate quantification.[3]
The method described herein is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose.[4][5]
Experimental Workflow Overview
The overall process, from receiving a sample from a reaction mixture to obtaining the final validated quantitative result, is outlined below. This workflow is designed to ensure efficiency, accuracy, and reproducibility.
Figure 1: General experimental workflow for the quantification of (R)-3-(4-Fluorophenyl)morpholine HCl.
Materials and Methods
Reagents and Materials
-
This compound Reference Standard (>99.5% purity, enantiomeric purity >99.8%)
-
(S)-3-(4-Fluorophenyl)morpholine hydrochloride (for specificity validation)
-
n-Hexane (HPLC grade)
-
Ethanol (200 proof, HPLC grade)
-
Isopropyl Alcohol (IPA, HPLC grade)
-
Diethylamine (DEA, >99.5%)
-
Syringe filters, 0.22 µm PTFE
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is sufficient.
| Parameter | Recommended Setting |
| HPLC Column | Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Causality Note: A normal-phase mobile phase is chosen to maximize hydrogen bonding and dipole-dipole interactions between the analyte and the polysaccharide-based CSP, which are key to achieving effective chiral recognition.[1] Diethylamine is a common basic modifier used to improve the peak shape of amine compounds by minimizing tailing caused by secondary interactions with residual silanols on the silica support.[1]
Detailed Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).
Sample Preparation from Reaction Mixture
The composition of a reaction mixture can vary. A typical synthesis may involve the reaction of a precursor with a chiral catalyst, resulting in a mixture containing the product, its enantiomer, starting materials, and solvent.[6]
-
Initial Dilution: Quench a representative sample of the reaction mixture as per the synthesis protocol. Accurately transfer approximately 100 µL of the crude reaction mixture into a 10 mL volumetric flask.
-
Solubilization: Dilute to volume with the mobile phase. Cap and vortex for 30 seconds to ensure complete dissolution. The hydrochloride salt form enhances solubility in polar alcoholic components of the mobile phase.
-
Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial.[7] This step is critical to remove particulate matter that could clog the HPLC column.[8]
-
Further Dilution (if necessary): If the concentration of the analyte is expected to be outside the linear range of the method, perform a further calibrated dilution with the mobile phase.
Method Validation Protocol (ICH Q2(R2) Framework)
A validated analytical method provides assurance of its reliability.[9] The following parameters must be assessed.[4][10]
Figure 2: Logical flow of the method validation parameters as per ICH Q2(R2) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
Protocol: Inject solutions of a placebo (reaction mixture blank), the (S)-enantiomer, and a spiked sample containing both enantiomers and known impurities.
-
Acceptance Criteria: The peak for (R)-3-(4-Fluorophenyl)morpholine should be free from interference from other components, and baseline-resolved from the (S)-enantiomer (Resolution > 2.0).
Linearity and Range
-
Protocol: Analyze a series of at least five standard solutions across the proposed concentration range (e.g., 1-100 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision.[11]
Accuracy (Recovery)
-
Protocol: Perform a recovery study by spiking a placebo reaction mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is assessed at two levels:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision.
Robustness
-
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (e.g., 23 °C and 27 °C)
-
Mobile Phase Composition: ± 2% absolute for the organic modifier (e.g., Ethanol at 8% and 12%).
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the assay results should not be significantly affected.
Summary of Validation Data (Illustrative)
The following tables summarize the expected results from a successful method validation.
Table 1: Linearity and Range
| Parameter | Result |
|---|---|
| Linear Range | 1.0 - 100.0 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision
| Parameter | Level | Mean Recovery (%) | RSD (%) |
|---|---|---|---|
| Accuracy | 80% | 99.8 | 0.9 |
| 100% | 100.5 | 0.7 | |
| 120% | 101.2 | 0.8 | |
| Precision | |||
| Repeatability | 100% | - | 0.65 |
| Intermediate Precision | 100% | - | 1.12 |
Table 3: LOD, LOQ, and Robustness
| Parameter | Result |
|---|---|
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Robustness | Method passed robustness testing across all varied parameters. |
Conclusion
The chiral HPLC method detailed in this application note provides a selective, linear, accurate, precise, and robust solution for the quantitative analysis of this compound in synthetic reaction mixtures. By employing a polysaccharide-based chiral stationary phase, excellent enantiomeric resolution is achieved. The comprehensive validation protocol, aligned with ICH Q2(R2) guidelines, ensures that the method is reliable and suitable for its intended purpose in a regulated pharmaceutical development environment. This guide serves as a complete protocol for implementation in quality control and process development laboratories.
References
- Aboul-Enein, H. Y., & Wainer, I. W. (Eds.). (1997). The Impact of Stereochemistry on Drug Development and Use. John Wiley & Sons.
-
Ali, I., & Aboul-Enein, H. Y. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]
- Baranowska, I., & Płonka, J. (2015). Simultaneous Determination of Biogenic Amines and Methylxanthines in Foodstuff—Sample Preparation with HPLC-DAD-FL Analysis. Food Analytical Methods, 8(4), 963-972.
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
- Scriba, G. K. (2016). Chiral stationary phases for liquid chromatography: recent developments. Molecules, 21(11), 1593.
- Shen, J., & Okamoto, Y. (2016). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. TrAC Trends in Analytical Chemistry, 75, 1-14.
- Subirats, X., Ràfols, C., Rosés, M., & Bosch, E. (2007). Chiral recognition mechanisms on polysaccharide-based chiral stationary phases: an overview.
- Tang, M., Zhang, T., & Armstrong, D. W. (2013). A review of the recent developments of polysaccharide-based chiral stationary phases for liquid chromatography. Analytical and bioanalytical chemistry, 405(1), 57-73.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Weng, W., & Chen, Y. (2011). Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns.
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
- Pineau, M., et al. (2020). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
Sources
- 1. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. organomation.com [organomation.com]
- 9. Development of practical and accurate HPLC methods for enantioselective analysis of fluoxetine and citalopram - Chemia Analityczna - Tom Vol. 51, No. 4 (2006) - BazTech - Yadda [yadda.icm.edu.pl]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
Application Notes and Protocols for Profiling ADME Properties of Drugs Containing the Fluorophenylmorpholine Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorophenylmorpholine Moiety in Modern Drug Discovery
The fluorophenylmorpholine scaffold has emerged as a privileged structure in medicinal chemistry, integral to the design of a diverse range of therapeutic agents. Its unique combination of physicochemical properties, including metabolic stability conferred by the fluorine atom and favorable solubility and polarity from the morpholine ring, makes it an attractive component for optimizing drug candidates. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs incorporating this moiety is paramount for successful clinical development. Poor ADME characteristics are a leading cause of late-stage drug attrition, making early and comprehensive profiling essential.[1][2]
This guide provides a detailed overview of the ADME properties of drugs containing the fluorophenylmorpholine moiety, supported by data from representative approved drugs. It further offers detailed, field-proven protocols for key in vitro and in vivo assays to empower researchers to thoroughly characterize their novel compounds.
Representative Drugs and their ADME Profiles
To illustrate the ADME characteristics of this class of compounds, we will examine three notable drugs: Gefitinib, an anticancer agent; Linezolid, an antibiotic; and Delafloxacin, a fluoroquinolone antibiotic. While Delafloxacin contains a fluoropyridinyl group and a substituted azetidinyl ring, its properties provide relevant insights into the behavior of fluorinated heterocyclic compounds.
Gefitinib
Gefitinib is an anilinoquinazoline compound that acts as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[3]
-
Absorption: Gefitinib is slowly absorbed after oral administration, with an average bioavailability of about 60%.[4] Peak plasma concentrations are typically reached within 3 to 7 hours.[4] Food does not have a clinically significant effect on its bioavailability.[5]
-
Distribution: It is extensively distributed throughout the body and is approximately 90% bound to plasma proteins, primarily serum albumin and alpha 1-acid glycoproteins.[4]
-
Metabolism: Gefitinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5 and CYP2D6.[3][4][6]
-
Excretion: The majority of the drug is eliminated in the feces, with a mean elimination half-life of 48 hours.[4][6]
Linezolid
Linezolid is an oxazolidinone antibiotic effective against Gram-positive bacteria.[7]
-
Absorption: It is rapidly and completely absorbed after oral administration, exhibiting approximately 100% bioavailability.[8][9][10] Peak plasma concentrations are achieved within 1 to 2 hours.[8]
-
Distribution: Linezolid distributes readily into well-perfused tissues and has a low plasma protein binding of about 31%.[8][9] Its volume of distribution is approximately equivalent to total body water.[8][10]
-
Metabolism: The metabolism of Linezolid involves the oxidation of the morpholine ring, leading to the formation of two inactive carboxylic acid metabolites.[9]
-
Excretion: About 50% of a dose is excreted in the urine as the two major metabolites, and approximately 35% as the unchanged parent drug.[8] The elimination half-life is between 5 and 7 hours.[8][11]
Delafloxacin
Delafloxacin is an anionic non-zwitterionic fluoroquinolone antibiotic with a broad spectrum of activity.[12]
-
Absorption: Oral delafloxacin is rapidly absorbed, with a high bioavailability of 58.8%.[13][14] Peak plasma concentrations are reached between 0.75 and 1 hour after oral administration.[14][15]
-
Distribution: It has a plasma protein binding of 84%, mainly to albumin.[12][14] The volume of distribution at steady state is 30–48 L, which is similar to the total body water.[14]
-
Metabolism: Delafloxacin is primarily metabolized through glucuronidation by UGT1A1, 1A3, and 2B15 enzymes.[13][14] A small fraction (about 1%) undergoes oxidative metabolism.[14]
-
Excretion: After intravenous administration, approximately 65% of the dose is eliminated in the urine as unchanged drug and glucuronide metabolites, with 28% recovered in the feces as unchanged drug.[14][16] Following oral administration, 50% is excreted in the urine and 48% in the feces.[14][15]
Summary of ADME Properties
| Property | Gefitinib | Linezolid | Delafloxacin |
| Oral Bioavailability | ~60%[4] | ~100%[8][9][10] | 58.8%[13][14] |
| Time to Peak Plasma Concentration (Tmax) | 3-7 hours[4] | 1-2 hours[8] | 0.75-1 hour[14][15] |
| Plasma Protein Binding | ~90%[4] | ~31%[8][9] | 84%[12][14] |
| Volume of Distribution | Extensive | ~40-50 L[10] | 30-48 L[14] |
| Primary Metabolism | CYP3A4, CYP3A5, CYP2D6[3][4][6] | Oxidation of morpholine ring[9] | Glucuronidation (UGT1A1, 1A3, 2B15)[13][14] |
| Primary Route of Excretion | Feces[4][6] | Urine[8] | Urine and Feces[14][15][16] |
| Elimination Half-life | 48 hours[4] | 5-7 hours[8][11] | ~10-14 hours[12] |
Experimental Protocols for ADME Profiling
A systematic evaluation of ADME properties should be conducted early in the drug discovery process.[2] The following protocols for key in vitro and in vivo assays provide a robust framework for this assessment.
In Vitro Assays
1. Caco-2 Permeability Assay for Intestinal Absorption
This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[17][18]
-
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, which mimics the intestinal epithelium.
-
Methodology: Caco-2 cells are cultured on semipermeable filter supports to form a confluent monolayer. The test compound is added to either the apical (A) or basolateral (B) side, and its appearance on the opposite side is measured over time.[17][19]
Protocol:
-
Cell Culture:
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.[17]
-
-
Permeability Assay:
-
Prepare a solution of the test compound (e.g., at 10 µM) in a suitable buffer.[17][]
-
For apical-to-basolateral (A-B) permeability, add the compound solution to the apical chamber and fresh buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C for a defined period (e.g., 2 hours).[17]
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in the samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:[] Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the cell monolayer.
-
C0 is the initial concentration in the donor compartment.
-
-
Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests active efflux.[]
-
2. Liver Microsomal Stability Assay for Metabolic Stability
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[21]
-
Objective: To determine the rate of disappearance of a parent compound when incubated with liver microsomes.
-
Methodology: The test compound is incubated with liver microsomes and a cofactor regenerating system (NADPH). The concentration of the compound is measured at different time points to determine its metabolic stability.[22]
Protocol:
-
Preparation:
-
Incubation:
-
Reaction Quenching:
-
Sample Preparation and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) as 0.693 / k.
-
Calculate the intrinsic clearance (Clint) as (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).[24]
-
In Vivo Pharmacokinetic Studies
1. Rodent Pharmacokinetic Study
In vivo PK studies are essential for understanding a drug's behavior in a living organism.[26]
-
Objective: To determine the pharmacokinetic profile of a compound after administration to a rodent model (e.g., mouse or rat).
-
Methodology: The test compound is administered via a specific route (e.g., intravenous and oral), and blood samples are collected at predetermined time points to measure the drug concentration.[27]
Protocol:
-
Animal Dosing:
-
Use appropriate rodent strains (e.g., Sprague-Dawley rats or C57BL/6 mice).[27]
-
Administer the test compound via the desired routes (e.g., intravenous bolus and oral gavage).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[27]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method (typically LC-MS/MS) for quantifying the drug in plasma.[26]
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data.
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:[26]
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
-
Calculate oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration, adjusted for dose.
-
Data Visualization
Caption: A typical workflow for ADME profiling in drug discovery.
Sources
- 1. biosolveit.de [biosolveit.de]
- 2. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. ClinPGx [clinpgx.org]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Delafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Delafloxacin Monograph for Professionals - Drugs.com [drugs.com]
- 15. Delafloxacin | C18H12ClF3N4O4 | CID 487101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Disposition, metabolism and mass balance of delafloxacin in healthy human volunteers following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 19. diva-portal.org [diva-portal.org]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. mercell.com [mercell.com]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. protocols.io [protocols.io]
- 27. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-(4-Fluorophenyl)morpholine Hydrochloride
Welcome to the technical support center for the synthesis of (R)-3-(4-Fluorophenyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. (R)-3-(4-Fluorophenyl)morpholine is a critical chiral building block in the synthesis of various pharmaceutical agents, including the antiemetic drug Aprepitant.[1][2] Achieving high yield and enantiomeric purity is paramount for its successful application.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Overview of a Common Synthetic Pathway
A prevalent strategy for synthesizing chiral 3-substituted morpholines involves the construction of a chiral 1,2-amino alcohol precursor, followed by a cyclization step to form the morpholine ring. The final step is the formation of the hydrochloride salt to improve stability and handling.
II. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues encountered during synthesis in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Low Yield in Morpholine Ring Formation (Cyclization Step)
Question: My cyclization of (R)-2-amino-1-(4-fluorophenyl)ethanol to form the morpholine ring is resulting in a low yield and multiple side products. What are the likely causes and how can I optimize this step?
Answer: Low yield in the cyclization step is a frequent challenge and can be attributed to several factors. The core of the issue often lies in the method used to introduce the -CH2CH2- bridge and the conditions for the intramolecular ring closure.
Causality and Solutions:
-
Inefficient Alkylating Agent/Strategy: Traditional methods using reagents like bis(2-bromoethyl) ether can be inefficient. A major challenge in these annulation reactions is achieving selective mono-alkylation of the primary amine without over-alkylation.[3] The formation of a morpholinone intermediate followed by reduction is a common but multi-step workaround that generates significant waste.[3]
-
Recommended Solution: Adopt a modern, more efficient protocol. The use of ethylene sulfate with a base like potassium tert-butoxide (tBuOK) offers a high-yielding, one or two-step, redox-neutral conversion of 1,2-amino alcohols to morpholines.[4] This method excels at selective mono-N-alkylation, which is often the primary hurdle.[3]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for promoting the desired intramolecular Williamson ether synthesis (O-alkylation) after the initial N-alkylation, while minimizing side reactions.
-
Recommended Solution:
-
Base: A strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride (NaH) is essential to deprotonate the hydroxyl group for the final ring-closing step.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are suitable. Ensure the solvent is thoroughly dried, as water can quench the base and hydrolyze reagents.
-
Temperature: The initial N-alkylation may proceed at room temperature, but the subsequent cyclization often requires heating. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time, avoiding excessive heat which can lead to decomposition.
-
-
-
Competing Side Reactions: The primary competing reaction is intermolecular dimerization or polymerization, where two molecules of the amino alcohol react instead of one cyclizing.
-
Recommended Solution: Employ high-dilution conditions. By adding the substrate slowly to a solution of the base and/or alkylating agent, you favor the intramolecular reaction over intermolecular reactions.
-
Troubleshooting Workflow: Low Cyclization Yield
Issue 2: Poor Enantiomeric Purity in the Final Product
Question: My final product shows a low enantiomeric excess (e.e.). How can I obtain the desired (R)-enantiomer with high purity?
Answer: Achieving high enantioselectivity is a cornerstone of modern pharmaceutical synthesis.[5] Low e.e. can stem from an inefficient resolution process or racemization occurring at a stereocenter during the synthesis.
Causality and Solutions:
-
Ineffective Chiral Resolution: If you are synthesizing a racemic mixture and then resolving it, the choice of resolving agent and crystallization conditions is paramount.
-
Recommended Solution: Perform a systematic chiral resolution screen .[6] This involves testing a panel of commercially available chiral acids to form diastereomeric salts with your racemic morpholine base.
-
Common Resolving Agents: (+) or (-) tartaric acid, (+) or (-) dibenzoyltartaric acid, and (+) or (-) mandelic acid are excellent starting points.[6]
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, and mixtures with water) to find conditions where one diastereomeric salt preferentially crystallizes.
-
Process: The goal is to identify a solvent system from which the salt of the desired (R)-morpholine with the resolving agent crystallizes, leaving the undesired (S)-enantiomer in the mother liquor. The pure diastereomeric salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the pure (R)-enantiomer.
-
-
-
Asymmetric Synthesis Route: A superior and more atom-economical approach is to introduce the chirality early and maintain it throughout the synthesis, thus avoiding a resolution step altogether.
-
Recommended Solution: Employ an asymmetric hydrogenation or asymmetric transfer hydrogenation to create the chiral amino alcohol precursor.[4][7] This establishes the stereocenter with high enantioselectivity from the beginning. Using a catalyst like a Ru-TsDPEN complex can be highly effective for such transformations.[4] The key is that subsequent reaction steps (like the cyclization) must not involve conditions that could racemize the stereocenter (e.g., harsh acidic or basic conditions at high temperatures).
-
Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
-
Screening: Dissolve 1 equivalent of racemic 3-(4-Fluorophenyl)morpholine in various solvents. Add 0.5-1.0 equivalents of a chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid).
-
Crystallization: Allow the solutions to stand at room temperature or cool slowly to induce crystallization.
-
Analysis: Isolate the crystals and the mother liquor. Liberate the free base from both fractions by treating with aqueous NaOH and extracting with an organic solvent (e.g., ethyl acetate).
-
Determine e.e.: Analyze the e.e. of both fractions using chiral HPLC to identify the most effective resolving agent and solvent combination.
-
Scale-up: Once optimal conditions are found, perform the resolution on a larger scale. Multiple recrystallizations of the diastereomeric salt may be necessary to achieve >99% e.e.
Issue 3: Inefficient Reductive Amination (Alternative Routes)
Question: I am attempting a reductive amination route to form a related N-substituted morpholine and am seeing very low conversion. What are the common pitfalls?
Answer: While not always the primary route for this specific parent compound, reductive amination is crucial for creating derivatives. Low conversion is a common complaint, especially when using less reactive ketones or weakly nucleophilic amines like morpholine.[8][9]
Causality and Solutions:
-
Slow Iminium/Enamine Formation: The reaction rate is often limited by the initial formation of the iminium or enamine intermediate. This step is pH-sensitive.[8]
-
Recommended Solution:
-
pH Control: The reaction often requires slightly acidic conditions (pH 4-6) to catalyze imine formation without deactivating the amine nucleophile. Using acetic acid as a catalyst is common.
-
Lewis Acids: For unreactive ketones, adding a Lewis acid like Ti(OiPr)₄ can facilitate imine formation.[8]
-
Water Removal: This is an equilibrium process. Removing the water formed during iminium ion formation (e.g., using molecular sieves) can drive the reaction forward.
-
-
-
Ineffective Reducing Agent: The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound.
Reductive Amination Troubleshooting Table
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Conversion | Slow iminium formation | Control pH (4-6); Add a Lewis acid (e.g., Ti(OiPr)₄); Remove water.[8] |
| Ineffective reducing agent | Switch to NaBH(OAc)₃ or NaBH₃CN.[10] | |
| No Reaction | Unreactive ketone/amine | Activate the ketone with a Lewis acid; Consider a two-step procedure (form imine first, then reduce).[8] |
| Side Products | Over-reduction of carbonyl | Use a milder, more selective reducing agent like NaBH₃CN.[10] |
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing overall yield? A1: The two most critical stages are the cyclization and, if applicable, the chiral resolution. For cyclization, strict control of anhydrous conditions and the choice of an efficient annulating agent (like ethylene sulfate) are key. For resolution, meticulous solvent screening and controlled crystallization are essential to avoid losing a significant portion of your material.
Q2: Are there any one-pot methods to synthesize chiral morpholines? A2: Yes, advanced one-pot methodologies are being developed. For instance, tandem reactions combining hydroamination and asymmetric transfer hydrogenation can convert aminoalkyne substrates directly into 3-substituted morpholines with high enantioselectivity.[4] Another elegant approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization to access morpholin-2-ones, which are precursors to morpholines.[11]
Q3: How can I form the final hydrochloride salt cleanly? A3: To form the hydrochloride salt, dissolve the purified (R)-3-(4-Fluorophenyl)morpholine free base in a suitable anhydrous solvent like isopropanol, diethyl ether, or ethyl acetate. Then, add a stoichiometric amount of HCl. This can be done by bubbling anhydrous HCl gas through the solution or by adding a solution of HCl in a compatible solvent (e.g., HCl in isopropanol). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration and dried under vacuum.
Q4: What are the primary safety concerns with this synthesis? A4: Several reagents require careful handling. Strong bases like sodium hydride (NaH) are flammable and react violently with water. Strong acids like concentrated HCl are corrosive.[8] Many organic solvents are flammable. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure all glassware is properly dried to prevent uncontrolled reactions.
Q5: How do I confirm the absolute configuration of my final product? A5: Confirmation is typically done by comparing the optical rotation of your sample to a literature value for the known enantiomer. Additionally, you can use X-ray crystallography on a suitable crystalline derivative (like the diastereomeric salt with a known resolving agent) to unambiguously determine the absolute stereochemistry.
IV. References
-
CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents. Available at:
-
CN104341374A - Preparation method for morpholine carbonyl chloride compound - Google Patents. Available at:
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - MDPI. Available at: [Link]
-
Morpholine Preparation from Diethanolamine - YouTube. Available at: [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]
-
Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. Available at: [Link]
-
EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents. Available at:
-
(PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives - Baghdad Science Journal. Available at: [Link]
-
3-(4-fluorophenyl) morpholine hydrochloride suppliers USA - WorldOfChemicals. Available at: [Link]
-
Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC - NIH. Available at: [Link]
-
Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride | C20H19ClF7NO2 | CID 10116311 - PubChem. Available at: [Link]
-
Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. Available at: [Link]
-
(PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine - ResearchGate. Available at: [Link]
-
Meeting Challenges in Asymmetric Synthesis - Pharmaceutical Technology. Available at: [Link]
-
Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization | Request PDF - ResearchGate. Available at: [Link]
-
Challenging reductive amination : r/chemistry - Reddit. Available at: [Link]
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - NIH. Available at: [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - MDPI. Available at: [Link]
-
Chiral Resolution Screening | Solid State | Onyx Scientific. Available at: [Link]
-
Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3 - Springer. Available at: [Link]
-
Asymmetric Synthesis. Available at: [Link]
-
Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons | Journal of the American Chemical Society. Available at: [Link]11)
Sources
- 1. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6 [chemicalbook.com]
- 2. 3-(4-fluorophenyl) morpholine hydrochloride suppliers USA [americanchemicalsuppliers.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Morpholine synthesis [organic-chemistry.org]
- 5. pharmtech.com [pharmtech.com]
- 6. onyxipca.com [onyxipca.com]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization solvent for (R)-3-(4-Fluorophenyl)morpholine hydrochloride purification
Welcome to the technical support center for the purification of (R)-3-(4-Fluorophenyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges encountered during the recrystallization of this compound.
Understanding the Molecule and Purification Challenges
This compound is a chiral amine salt. The presence of the polar morpholine ring, the phenyl group, and the hydrochloride salt functionality dictates its solubility and crystallization behavior. As a hydrochloride salt, it is generally more soluble in polar solvents like alcohols and water, and less soluble in nonpolar organic solvents. The primary challenge in its purification via recrystallization is selecting an appropriate solvent or solvent system that allows for high recovery of the purified material while effectively removing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for this compound?
Recommended Solvents for Screening:
| Solvent Class | Specific Solvents to Test | Expected Solubility Profile |
| Alcohols | Methanol, Ethanol, Isopropanol | Likely to be good primary solvents due to the polar nature of the hydrochloride salt. |
| Ketones | Acetone | May serve as a primary or co-solvent. |
| Esters | Ethyl Acetate | Often a good choice for inducing crystallization when used as an anti-solvent. |
| Ethers | Diethyl Ether, Methyl tert-Butyl Ether (MTBE) | Typically used as anti-solvents. |
| Hydrocarbons | Heptane, Hexane | Expected to be poor solvents; useful as anti-solvents. |
| Water | Distilled or Deionized Water | High solubility is expected; may be difficult to remove from the final product. |
Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common issue with amine salts and can be caused by several factors:
-
High Impurity Levels: Impurities can depress the melting point of your compound, causing it to separate as a liquid.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out instead of controlled crystallization.
Troubleshooting "Oiling Out":
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling is critical for the formation of well-defined crystals.
-
Change the Solvent System: If oiling persists, you may need to select a different solvent or a mixed solvent system. Often, using a solvent in which the compound is less soluble can help.
-
Seed Crystals: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal if you find a single solvent that meets the criteria of high solubility at elevated temperatures and low solubility at room temperature. Alcohols like isopropanol or ethanol are often good starting points for hydrochloride salts.
Step-by-Step Methodology:
-
Dissolution: In a suitable flask, add your crude this compound. Add a minimal amount of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when a single suitable solvent cannot be identified. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) to induce crystallization. A typical combination for hydrochloride salts is an alcohol (good solvent) and an ether or ester (poor solvent).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., methanol or ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., ethyl acetate or diethyl ether) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold mixed-solvent system.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is not sufficiently saturated. | - Boil off some of the solvent to concentrate the solution.- Add a small seed crystal.- Scratch the inside of the flask with a glass rod. |
| Poor Recovery | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of solvent used.- Ensure the filtration apparatus is pre-heated during hot filtration. |
| Crystals are Colored | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the desired product as well. |
| Formation of Fine Powder instead of Crystals | - The solution cooled too rapidly. | - Allow for slower cooling. Insulating the flask can help. |
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for developing a recrystallization protocol.
Caption: Workflow for selecting and optimizing a recrystallization protocol.
Concluding Remarks
The purification of this compound by recrystallization is a standard yet nuanced laboratory technique. Success hinges on the systematic selection of an appropriate solvent system and careful control of the experimental conditions, particularly the cooling rate. This guide provides a comprehensive framework for developing a robust purification protocol and troubleshooting common issues. Remember that each compound is unique, and some level of empirical optimization is always necessary to achieve the best results.
References
For the principles of recrystallization and troubleshooting:
-
Chemistry LibreTexts. (2021). Recrystallization. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
For general information on morpholine and its salts:
-
Ataman Kimya. Morpholine. [Link]
Technical Support Center: Identification and Characterization of Impurities in (R)-3-(4-Fluorophenyl)morpholine hydrochloride
Welcome to the technical support center for the analysis of (R)-3-(4-Fluorophenyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this active pharmaceutical ingredient (API). Here, you will find practical, in-depth guidance rooted in established scientific principles and regulatory expectations to ensure the quality, safety, and efficacy of your drug substance.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the impurity profiling of this compound.
Q1: What are the likely sources and types of impurities in this compound?
Impurities in this compound can originate from various stages of the manufacturing process and storage.[1][2] They are generally classified into organic impurities, inorganic impurities, and residual solvents.[1][3]
-
Organic Impurities: These are the most common and can include:
-
Process-Related Impurities:
-
Starting Materials: Unreacted raw materials used in the synthesis.
-
Intermediates: Compounds formed during the synthesis that have not been fully converted to the final product.
-
By-products: Formed from side reactions during the synthesis of the morpholine ring structure.[2]
-
Stereoisomers: The synthesis of the chiral center in (R)-3-(4-Fluorophenyl)morpholine can lead to the formation of the (S)-enantiomer or diastereomers, which are considered impurities.
-
-
Degradation Products: These arise from the decomposition of the drug substance under the influence of light, heat, moisture, acid, or base.[2] A potential degradation pathway for fluorinated aromatic compounds is defluorination.
-
-
Inorganic Impurities: These can include reagents, catalysts (like palladium used in cyclization reactions), heavy metals, and other inorganic salts.[1][3]
-
Residual Solvents: Organic volatile chemicals used or produced during the synthesis and purification process.[2]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A multi-technique approach is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[1] A reversed-phase HPLC method with UV detection is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification of unknown impurities by providing molecular weight information.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[4]
-
Gas Chromatography (GC): GC is the preferred method for the analysis of volatile organic impurities, particularly residual solvents.[1]
Q3: What are the regulatory limits for impurities in an API like this compound?
The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances.[4] The key guideline is ICH Q3A(R2), which outlines thresholds for reporting, identification, and qualification of impurities.[4]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Q4: Why are forced degradation studies necessary?
Forced degradation studies, or stress testing, are a crucial component of drug development.[5] They are designed to:
-
Identify likely degradation products that could form under storage and handling conditions.
-
Elucidate the degradation pathways of the drug substance.
-
Demonstrate the specificity of the analytical method to separate impurities from the main compound.
-
Facilitate the development of stable formulations.[5]
II. Troubleshooting Guides
This section provides detailed guidance for overcoming specific challenges during your experimental work.
Guide 1: HPLC Method Development for Impurity Separation
Issue: Poor separation of impurities from the main peak or between impurity peaks in the HPLC chromatogram.
Underlying Principle: Achieving optimal separation in reversed-phase HPLC relies on the differential partitioning of the analyte and its impurities between the stationary phase and the mobile phase. This is influenced by factors such as mobile phase composition, pH, and temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak resolution.
Step-by-Step Protocol:
-
Initial Assessment:
-
System Suitability: Ensure your HPLC system is performing optimally by checking parameters like theoretical plates, tailing factor, and reproducibility for the main peak.
-
Column Health: If the peak shape is poor for the main component, consider flushing or replacing the column.
-
-
Mobile Phase Optimization:
-
Organic Modifier: If using acetonitrile, try switching to methanol or vice-versa. The different selectivities of these solvents can significantly alter the elution order and resolution of impurities.
-
Aqueous Phase pH: Since (R)-3-(4-Fluorophenyl)morpholine is a basic compound, the pH of the mobile phase will affect its retention and peak shape, as well as that of any ionizable impurities.
-
For basic compounds, a mobile phase pH of 2-3 (using buffers like phosphate or formate) or a higher pH of 7-8 (with buffers like phosphate or bicarbonate) can be explored. Ensure your column is stable at the chosen pH.
-
-
-
Gradient Elution Profile:
-
Shallow Gradient: If impurities are eluting close to the main peak, a shallower gradient (e.g., a smaller change in % organic per unit time) can improve resolution.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition can help separate closely eluting peaks.
-
-
Stationary Phase Selection:
-
If resolution is still not achieved, consider a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for aromatic and polar impurities.
-
Guide 2: Conducting Forced Degradation Studies
Issue: Difficulty in generating an appropriate level of degradation or identifying the resulting degradation products.
Underlying Principle: Forced degradation studies intentionally stress the API to produce degradation products that might be observed over a product's shelf life. The conditions should be stringent enough to cause degradation but not so severe that they lead to unrealistic degradation pathways. A degradation of 5-20% is generally considered appropriate.
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol:
-
Preparation of Stress Samples:
-
Acid Hydrolysis: Treat the API with 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the API with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat the API with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the API solution and solid to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Troubleshooting:
-
No Degradation: If no degradation is observed, increase the stressor concentration, temperature, or duration of exposure.
-
Excessive Degradation: If the API is completely degraded, reduce the stressor concentration, temperature, or exposure time.
-
Mass Balance: Ensure that the sum of the assay of the main peak and the areas of all impurity peaks is close to 100%. A significant deviation may indicate the formation of non-chromophoric impurities or precipitation.
-
Guide 3: Structural Elucidation of Unknown Impurities
Issue: An unknown impurity is detected in HPLC and its structure needs to be determined.
Underlying Principle: The combination of mass spectrometry for molecular weight determination and fragmentation analysis, along with NMR spectroscopy for detailed structural connectivity, provides a powerful approach for the unambiguous identification of unknown compounds.
Logical Flow for Structural Elucidation:
Caption: Logical flow for the structural elucidation of an unknown impurity.
Step-by-Step Protocol:
-
LC-MS Analysis:
-
Perform LC-MS analysis on the sample containing the unknown impurity.
-
Obtain the mass-to-charge ratio (m/z) of the impurity. High-resolution mass spectrometry (HRMS) is highly recommended to determine the accurate mass and predict the elemental composition.
-
Perform MS/MS fragmentation to obtain structural information. Compare the fragmentation pattern with that of the parent compound to identify stable and labile parts of the molecule.
-
-
Isolation of the Impurity:
-
If the impurity is present at a sufficient level (typically >0.1%), isolate it using preparative HPLC.
-
The purity of the isolated fraction should be confirmed by analytical HPLC.
-
-
NMR Spectroscopy:
-
Dissolve the isolated impurity in a suitable deuterated solvent and acquire a suite of NMR spectra:
-
¹H NMR: Provides information about the number and types of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
-
Structure Proposal and Confirmation:
-
Based on all the spectroscopic data, propose a chemical structure for the impurity.
-
If necessary, the proposed structure can be unequivocally confirmed by synthesizing the impurity and comparing its chromatographic and spectroscopic data with that of the isolated impurity.
-
III. References
-
Aprepitant-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
Cas 171482-05-6,(2R,3S) - LookChem. (2017, August 20). LookChem. Retrieved January 16, 2026, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22). AMSbiopharma. Retrieved January 16, 2026, from [Link]
-
(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride | C20H19ClF7NO2 | CID 10116311 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/10116311
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. (n.d.). Research and Reviews. Retrieved January 16, 2026, from [Link]
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26). BJSTR. Retrieved January 16, 2026, from [Link]
-
3-(4-fluorophenyl) morpholine hydrochloride suppliers USA. (n.d.). WorldOfChemicals. Retrieved January 16, 2026, from [Link]
-
2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. (n.d.). Suzhou Health Chemicals Co., Ltd. Retrieved January 16, 2026, from [Link]
-
3-(4-Fluorophenyl)morpholine hydrochloride | CAS 1185045-95-7 - American Elements. (n.d.). American Elements. Retrieved January 16, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104 - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved January 16, 2026, from [Link]
-
DTA-15-0338.R1 Proofs - LJMU Research Online. (n.d.). Liverpool John Moores University. Retrieved January 16, 2026, from [Link]
Sources
Technical Support Center: Optimizing Coupling Reactions with (R)-3-(4-Fluorophenyl)morpholine Hydrochloride
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for (R)-3-(4-Fluorophenyl)morpholine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of using this valuable building block in common coupling reactions. We will move beyond standard protocols to address specific challenges and provide troubleshooting strategies grounded in mechanistic principles.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most critical and frequently encountered issues when working with an amine hydrochloride salt in coupling reactions.
Q1: I'm using this compound directly in my coupling reaction and observing no product formation. What is the fundamental problem?
A: The primary issue is the chemical nature of the starting material. The "hydrochloride" designation indicates that the morpholine nitrogen is protonated, forming an ammonium salt (R₂NH₂⁺Cl⁻). In this state, the nitrogen's lone pair of electrons is unavailable, rendering it non-nucleophilic and incapable of participating in the desired coupling reaction, be it a palladium-catalyzed C-N coupling or a standard amidation.[1][2] The first and most critical step in any protocol is the in situ neutralization of this salt to liberate the free, nucleophilic secondary amine.
Q2: How do I correctly account for the hydrochloride salt when setting up my reaction?
A: You must add at least one extra equivalent of base specifically to neutralize the hydrochloride salt. This is in addition to the base required for the catalytic cycle itself.
-
For Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig): These reactions require a base to facilitate the deprotonation of the amine after it coordinates to the palladium center.[3] Therefore, your total base amount should be: (Equivalents required by protocol) + 1.0 equivalent. For example, if a standard protocol calls for 1.5 equivalents of sodium tert-butoxide (NaOtBu), you should use at least 2.5 equivalents when starting with the hydrochloride salt.
-
For Amide Coupling: In a typical amide coupling using reagents like HATU or EDC, a tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) is often added to maintain a basic pH. When using the hydrochloride salt, you must add at least one equivalent of this tertiary amine base to liberate the free morpholine before adding the carboxylic acid and coupling reagent.[4]
Q3: Which coupling reactions are most suitable for derivatizing (R)-3-(4-Fluorophenyl)morpholine?
A: This secondary amine is a versatile nucleophile for several key transformations:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is the premier method for forming an aryl-nitrogen or heteroaryl-nitrogen bond.[5][6] It allows for the coupling of the morpholine with a wide range of aryl or heteroaryl halides (Br, Cl) and pseudohalides (OTf, OMs).[7][8]
-
Amide Bond Formation: Standard peptide coupling reagents can be used to react the morpholine with carboxylic acids to form the corresponding amide. This is a cornerstone reaction in medicinal chemistry.[9]
-
Copper-Catalyzed Ullmann Condensation: An alternative to palladium-catalyzed reactions for C-N bond formation, particularly with aryl iodides, though it often requires higher temperatures.[6]
-
Reductive Amination: The secondary amine can react with aldehydes or ketones to form a tertiary amine, though this is less common for this specific substrate than C-N cross-coupling.[10][11]
Part 2: Troubleshooting Guide for Buchwald-Hartwig Amination
This section provides a systematic approach to diagnosing and solving common problems encountered during the Pd-catalyzed C-N cross-coupling of this compound with aryl/heteroaryl electrophiles.
| Symptom | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low to No Conversion of Starting Materials | 1. Incomplete Neutralization: Insufficient base was added to liberate the free amine from its hydrochloride salt. | Solution: Ensure at least 2.0-2.5 equivalents of a strong base (e.g., NaOtBu, LHMDS) are used. One equivalent is consumed by the HCl salt, leaving the remainder for the catalytic cycle. |
| 2. Inactive Catalyst/Ligand: The palladium source or phosphine ligand has degraded due to air/moisture exposure. The chosen ligand may be inappropriate for coupling a secondary amine. | Solution: Use an air-stable palladium pre-catalyst (e.g., a G4 or G6 pre-catalyst).[8][12] For secondary amines, sterically hindered biarylphosphine ligands like BrettPhos, RuPhos, or DavePhos are often superior to simpler ligands like PPh₃.[7][13] | |
| 3. Poor Solvent Quality: Presence of water or oxygen in the solvent can deactivate the catalyst and promote side reactions. | Solution: Use anhydrous, degassed solvents. Toluene and dioxane are common choices, but should be purged with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[14][15] | |
| 4. Insufficient Temperature: The reaction may be kinetically slow, especially with less reactive electrophiles like aryl chlorides. | Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[14] For base-sensitive substrates, microwave irradiation can sometimes accelerate the reaction at lower bulk temperatures.[16] | |
| Significant Side Product Formation | 1. Dehalogenation of Aryl Halide: The aryl halide is reduced instead of undergoing cross-coupling. | Solution: This can be promoted by certain bases or catalyst degradation. Screen alternative bases such as K₃PO₄ or Cs₂CO₃. Ensure a strictly inert atmosphere to prevent catalyst decomposition pathways that can lead to reduction.[16] |
| 2. Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl species. | Solution: This is often caused by oxygen. Rigorously degas all reagents and maintain a positive pressure of inert gas throughout the reaction. Using a Pd(0) source directly or an efficient pre-catalyst can also minimize this side reaction.[16] | |
| Reaction Stalls or is Sluggish | 1. Catalyst Inhibition: With aryl iodides, the generated iodide anion can sometimes form unreactive palladium-iodide bridged dimers, slowing the reaction.[8][17] | Solution: While aryl bromides and chlorides are generally preferred for Buchwald-Hartwig amination, if an iodide must be used, employing bidentate ligands like BINAP or DPPF can sometimes prevent the formation of inhibitory dimers and improve reaction rates.[5] |
| 2. Substrate Degradation: The starting materials or product may not be stable under the reaction conditions (e.g., strongly basic, high temperature). | Solution: Attempt the reaction at a lower temperature for a longer duration. Screen weaker bases (e.g., K₂CO₃, K₃PO₄), which may require a more active catalyst/ligand system to achieve good results.[8] |
Part 3: Experimental Protocols & Data Summaries
Detailed Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of this compound with 4-bromotoluene.
Materials:
-
This compound (1.0 eq)
-
4-Bromotoluene (1.2 eq)
-
BrettPhos Pd G3 Pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromotoluene, BrettPhos Pd G3 pre-catalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated morpholine.
Data Summary Tables
Table 1: Recommended Bases for C-N Coupling
| Base | pKa of Conjugate Acid | Typical Solvents | Notes |
| Sodium tert-butoxide (NaOtBu) | ~19 | Toluene, Dioxane, THF | Strong, non-nucleophilic. Most common base for Buchwald-Hartwig. Must be handled under inert conditions.[8] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Toluene, THF | Very strong base, useful for challenging substrates. Also moisture-sensitive.[8] |
| Potassium Phosphate (K₃PO₄) | ~12.3 (pKa3) | Toluene, Dioxane | A weaker inorganic base, useful for substrates with base-sensitive functional groups. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (pKa2) | Toluene, DMF | Mild base, often effective in promoting challenging couplings. |
| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | DCM, DMF | Non-nucleophilic tertiary amine. Primarily used for neutralizing amine salts in amide couplings, not for the Buchwald-Hartwig catalytic cycle. |
Table 2: Common Palladium Catalysts & Ligands for Secondary Amines
| Catalyst/Ligand | Structure Type | Typical Applications & Advantages |
| BrettPhos | Biaryl Monophosphine | Excellent for coupling secondary amines and a broad range of aryl/heteroaryl chlorides and bromides.[7] |
| RuPhos | Biaryl Monophosphine | Highly active for C-N coupling, particularly with hindered substrates and heteroaryl partners. |
| DavePhos | Biaryl Monophosphine | One of the earlier generation, yet still very effective, Buchwald ligands for general C-N coupling.[12] |
| Pd₂(dba)₃ + Ligand | Pd(0) Source | A common method for generating the active Pd(0) catalyst in situ. Requires careful handling as dba can be unstable. |
| BrettPhos Pd G3/G4 | Pre-catalyst | Air-stable complexes that are easy to handle and provide reproducible results. The G3/G4 generation offers high activity.[8] |
Part 4: Visualization of Workflows
Diagram 1: General Reaction Setup Workflow
This diagram outlines the critical steps for setting up a Buchwald-Hartwig amination reaction, emphasizing the handling of the amine salt and inert atmosphere techniques.
Caption: Workflow for Buchwald-Hartwig Reaction Setup.
Diagram 2: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and resolving a failed C-N cross-coupling reaction.
Caption: Decision Tree for Troubleshooting Failed Reactions.
References
-
Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Wallace, O. B., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]
-
Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry on Reddit. [Link]
-
Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]
-
Dennis, J. M., et al. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Chemistry Stack Exchange User Discussion. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
White, N. A. (2018). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Geng, R-L., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Royal Society of Chemistry. [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Geng, R-L., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. SciSpace. [Link]
-
Wallace, O. B., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. ScienceDirect. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
Ananda, K., & Gopinath, V. (2005). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. Arkivoc. [Link]
-
Powers, I. G., et al. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health. [Link]
-
ResearchGate. Approaches to metal-catalysed C-N cross-coupling. [Link]
-
Le, T. N., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]
-
Organic Chemistry Portal. Synthesis of morpholines. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wiley Online Library. Chapter 3: Synthetic Methods for Primary Anilines. [Link]
-
DSpace@MIT. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
-
Sharma, G., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Organ, M. G., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. [Link]
-
Reddit User Discussion. (2023). Hydrochloride salt of amine. r/OrganicChemistry on Reddit. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Gildner, P. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00323A [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Solubility of (R)-3-(4-Fluorophenyl)morpholine hydrochloride in common organic solvents
Welcome to the dedicated technical support guide for (R)-3-(4-Fluorophenyl)morpholine hydrochloride. This resource is designed for researchers, medicinal chemists, and formulation scientists to provide expert guidance on the solubility characteristics of this important pharmaceutical intermediate. As a hydrochloride salt, its solubility behavior in organic solvents is a critical parameter for synthesis, purification, and formulation development.[1][2] This guide offers practical, experience-driven advice, troubleshooting protocols, and standardized methodologies to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the solubility of this compound.
Q1: What are the general solubility characteristics I should expect from a hydrochloride salt like this compound in organic solvents?
A1: As a hydrochloride salt, the compound is ionic. This fundamentally influences its solubility. Generally, you can expect higher solubility in polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like DMSO and DMF) compared to nonpolar solvents (like toluene, hexanes, or diethyl ether). The presence of the fluorophenyl and morpholine groups adds some organic character, but the salt nature often dominates.[3][4] The hydrochloride form is often chosen to enhance stability and solubility, particularly in aqueous media, but its behavior in purely organic systems can be complex.[1][2]
Q2: Why is determining the solubility of this specific compound important for my research?
A2: Understanding the solubility of this compound is crucial for several reasons:
-
Reaction Chemistry: For chemists using this compound as a building block, knowing its solubility is key to selecting appropriate reaction solvents to ensure a homogeneous reaction mixture, which can impact reaction kinetics and yield.[5]
-
Purification: Solubility data is essential for developing effective crystallization procedures for purification. The goal is to find a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
Pharmaceutical Formulation: For drug development, solubility directly impacts bioavailability.[6][7] Determining its solubility in various pharmaceutically acceptable solvents is a foundational step in creating a viable drug product.[4]
Q3: Are there any predictive models to estimate solubility before I start my experiments?
A3: While several in-silico models and thermodynamic equations (like UNIFAC or NRTL-SAC) exist for predicting API solubility, they often require specific interaction parameters that may not be available for novel compounds.[6] Preliminary estimations can sometimes be made using open-source tools that analyze chemical structures, but these should be used as a starting point and always validated by experimental data.[8] Given the nuanced interactions between a salt and various organic solvents, empirical determination is highly recommended for accuracy.
Q4: How does temperature typically affect the solubility of this compound?
A4: For most solid-solute systems, solubility is an endothermic process, meaning that the solubility of this compound will generally increase with temperature. This principle is fundamental to purification by recrystallization. However, the extent of this increase is highly solvent-dependent and must be determined experimentally.
Experimental Workflow & Data Interpretation
A systematic approach to solubility determination is critical for generating reliable and reproducible data. The following sections provide a standardized protocol and a guide to interpreting the results.
Recommended Experimental Protocol: Shake-Flask Method
The shake-flask method is a widely recognized and recommended technique for determining equilibrium solubility.[8]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (ensure purity and confirm solid form via characterization if necessary)[8]
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker. Agitate the slurry for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is crucial to monitor the concentration at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[8]
-
Sample Collection: Once equilibrium is achieved, stop agitation and allow the solid to settle.
-
Filtration: Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.[9][10]
-
Dilution & Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Quantification: Analyze the sample using a validated HPLC or other quantitative method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in units such as mg/mL or g/100 mL.
Experimental Workflow Diagram
Caption: Shake-Flask Solubility Determination Workflow.
Solubility Data Summary Table
Since specific experimental data is not publicly available, researchers should use the protocol above to generate their own data and populate a table similar to the one below for comparative analysis.
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Observations |
| Polar Protic | Methanol | 5.1 | Determine Experimentally | |
| Ethanol | 4.3 | Determine Experimentally | ||
| Isopropanol (IPA) | 3.9 | Determine Experimentally | ||
| Polar Aprotic | Acetonitrile (ACN) | 5.8 | Determine Experimentally | |
| Acetone | 5.1 | Determine Experimentally | ||
| Tetrahydrofuran (THF) | 4.0 | Determine Experimentally | ||
| Dichloromethane (DCM) | 3.1 | Determine Experimentally | ||
| Nonpolar | Toluene | 2.4 | Determine Experimentally | |
| Diethyl Ether | 2.8 | Determine Experimentally | ||
| Heptane | 0.1 | Determine Experimentally |
Troubleshooting Guide
Encountering issues when dissolving hydrochloride salts is common. This guide provides a structured approach to diagnosing and resolving these problems.
Q1: I'm observing very low solubility in my chosen solvent, even at elevated temperatures. What should I do?
A1: This is a common challenge with salts in less polar organic solvents.
-
Cause: A significant mismatch in polarity between your ionic salt and the solvent.
-
Troubleshooting Steps:
-
Switch to a More Polar Solvent: Systematically move to a more polar solvent. If you are in toluene, try DCM or THF. If in THF, try acetonitrile or an alcohol like IPA or ethanol.
-
Use a Co-Solvent System: Introduce a small percentage of a highly polar solvent. For instance, adding 1-5% methanol to a slurry in DCM can dramatically increase solubility.
-
Consider the Free Base: If the experimental conditions allow, consider whether using the free base form of the morpholine derivative might be more soluble in your desired organic solvent. The free base will be less polar than the hydrochloride salt.
-
Q2: The compound is not dissolving; instead, it's forming an oil or a sticky gum. What is happening?
A2: This phenomenon, often called "oiling out" or "crashing out," occurs when the solute is highly soluble but the crystallization kinetics are unfavorable, or when it melts in the solvent before dissolving.
-
Cause: The compound's melting point might be lower than the boiling point of the solvent, or the system has formed a liquid phase that is immiscible with the bulk solvent. This can also be a sign of hygroscopicity, where absorbed water creates a concentrated syrup.[3]
-
Troubleshooting Steps:
-
Lower the Temperature: Reduce the temperature and add seed crystals if available to encourage crystallization over oiling.
-
Change the Solvent System: Switch to a solvent in which the compound has slightly lower solubility. This can slow down the dissolution/precipitation process and favor crystal formation.
-
Use an Anti-Solvent: If the compound is oiled out in a good solvent, slowly add a non-solvent (an "anti-solvent") with vigorous stirring to precipitate the solid.
-
Ensure Anhydrous Conditions: Dry the starting material thoroughly under high vacuum to remove any absorbed water. Use anhydrous solvents.
-
Q3: My dissolution rate is extremely slow. How can I speed it up?
A3: Slow dissolution kinetics can be mistaken for low solubility.
-
Cause: Poor mass transfer due to particle size, inadequate agitation, or high viscosity of the solvent.
-
Troubleshooting Steps:
-
Increase Agitation: Ensure vigorous stirring or shaking to maximize the interaction between the solid surface and the solvent.
-
Reduce Particle Size: Gently grind the material to increase the surface area available for dissolution.
-
Increase Temperature: As discussed, increasing the temperature will generally increase both the solubility and the rate of dissolution.
-
Sonication: Use an ultrasonic bath to break up agglomerates and enhance dissolution.
-
Q4: I suspect my compound is degrading in the dissolution medium. How can I confirm and prevent this?
A4: Chemical stability during dissolution experiments is critical for accurate measurements.[9][10]
-
Cause: The compound may be unstable at the experimental pH (if aqueous co-solvents are used) or reactive with the solvent itself.
-
Troubleshooting Steps:
-
Stability Analysis: Run a control experiment where a solution of known concentration is stirred for the same duration as the solubility experiment. Analyze for the appearance of degradation products by HPLC.
-
Solvent Selection: Ensure the chosen solvent is inert. For example, avoid protic solvents like methanol if the compound is susceptible to transesterification or other solvolysis reactions.
-
pH Control: If using aqueous co-solvents, ensure the pH is in a range where the compound is stable. For hydrochloride salts, disproportionation to the free base can occur if the pH is not controlled.[11]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting Logic for Dissolution Issues.
References
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]
-
PubChem. (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2020). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]
-
Techniques Online. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting. [Link]
-
World Health Organization (WHO). (2021). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]
-
MySkinRecipes. This compound. [Link]
-
American Elements. 3-(4-Fluorophenyl)morpholine hydrochloride. [Link]
-
MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
PharmTech. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link]
-
Pharmaffiliates. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. [Link]
-
Merck Index Online. Morpholine. [Link]
-
Acros Pharmatech. This compound. [Link]
-
ResearchGate. (2014). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]
-
ScienceDirect. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]50X)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. reddit.com [reddit.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-Fluorophenyl)morpholine | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. who.int [who.int]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ovid.com [ovid.com]
Validation & Comparative
The Impact of Fluorination on Phenylmorpholine Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Phenylmorpholine Scaffolds
The phenylmorpholine scaffold, exemplified by the classic stimulant phenmetrazine, has long been a subject of interest in medicinal chemistry due to its potent activity as a monoamine transporter ligand.[1][2] These compounds modulate the levels of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft, making them relevant for the development of therapeutics for conditions such as ADHD, depression, and substance abuse disorders.[1]
In the continuous quest to refine the pharmacological profile of these molecules, the strategic incorporation of fluorine has emerged as a powerful tool.[3] Fluorine, the most electronegative element, possesses a small van der Waals radius similar to hydrogen, yet it imparts profound changes to a molecule's electronic properties, lipophilicity, and metabolic stability.[3] The introduction of a fluorine atom can block sites of metabolic oxidation, alter pKa, and introduce new non-covalent interactions with biological targets, thereby fine-tuning a compound's potency, selectivity, and pharmacokinetic profile.[3]
This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated phenylmorpholine derivatives, focusing on their structure-activity relationships (SAR) at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. By examining experimental data, we will elucidate how the position of fluorine substitution on the phenyl ring dictates the pharmacological activity and selectivity of these compounds.
Synthesis of Phenylmorpholine Derivatives: A Comparative Overview
The synthesis of both non-fluorinated and fluorinated phenylmorpholine derivatives generally follows a convergent strategy, with the key difference being the introduction of the fluorine atom on the phenyl ring of an early-stage precursor.
Synthesis of Non-Fluorinated Phenylmorpholines (e.g., Phenmetrazine)
A common route to phenmetrazine (2-phenyl-3-methylmorpholine) involves the cyclization of a substituted ethanolamine precursor. This can be achieved through various methods, including the reaction of norephedrine with a two-carbon electrophile followed by ring closure.
General Synthetic Scheme for Phenmetrazine:
Caption: General synthesis of Phenmetrazine.
Synthesis of Fluorinated Phenylmorpholines
The synthesis of fluorinated analogs typically starts with a commercially available fluorinated phenyl precursor. For example, the synthesis of 3-fluorophenmetrazine (3-FPM) would begin with 3-fluorobenzaldehyde or a related compound.
Exemplary Synthesis of 3-Fluorophenmetrazine (3-FPM):
The synthesis of 3-FPM can be adapted from methods used for phenmetrazine, starting with a fluorinated precursor.[4] A plausible route involves the reaction of 2-amino-1-(3-fluorophenyl)propan-1-ol with a suitable cyclizing agent.
Structure-Activity Relationship at Monoamine Transporters
The primary pharmacological targets of phenylmorpholine derivatives are the monoamine transporters. The affinity and functional activity at DAT, NET, and SERT are critically influenced by substitutions on the phenyl ring. Fluorination, in particular, demonstrates a position-dependent effect on the activity profile.
Comparative In Vitro Activity of Fluorinated vs. Non-Fluorinated Phenylmorpholines
Recent studies have provided valuable data directly comparing the potency of phenmetrazine with its fluorinated analogs (2-FPM, 3-FPM, and 4-FPM) in both uptake inhibition and monoamine release assays.[5][6]
Table 1: Comparison of IC50 Values (µM) for Monoamine Uptake Inhibition [5]
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
| Phenmetrazine | 1.3 | 0.4 | >10 |
| 2-FPM | 2.5 | 1.8 | 454 |
| 3-FPM | 1.1 | 0.5 | 111.65 |
| 4-FPM | 1.9 | 1.2 | 88.09 |
Table 2: Comparison of EC50 Values (nM) for Monoamine Release [5][7]
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| Phenmetrazine | 131 | 50.4 | 7765 |
| 3-FPM | 43 | 30 | 2558 |
Analysis of SAR Findings:
-
Dopamine Transporter (DAT): Fluorination at the 3-position (3-FPM) maintains a high potency for DAT uptake inhibition, comparable to the parent compound phenmetrazine.[5] Substitution at the 2- and 4-positions results in a slight decrease in potency.[5] Notably, 3-FPM is a more potent dopamine releaser than phenmetrazine.[7]
-
Norepinephrine Transporter (NET): Similar to DAT, 3-fluorination (3-FPM) preserves high potency at NET, both as an uptake inhibitor and a releasing agent, closely mirroring phenmetrazine's activity.[5][7] 2-FPM and 4-FPM show a modest reduction in NET uptake inhibition potency.[5]
-
Serotonin Transporter (SERT): Both phenmetrazine and its fluorinated analogs exhibit significantly lower potency at SERT compared to DAT and NET, indicating a general selectivity for catecholamine transporters.[5] However, there is a discernible trend where moving the fluorine from the 2- to the 4-position progressively increases SERT activity, although it remains substantially lower than for DAT and NET.[5]
The data suggests that the 3-position on the phenyl ring is optimal for maintaining potent catecholaminergic activity, while the 4-position may slightly enhance serotonergic interactions.
The Influence of Fluorination on Metabolic Stability
A primary motivation for introducing fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[8]
Metabolic Pathways of Phenylmorpholines
The metabolism of phenmetrazine involves N-oxidation, aromatic hydroxylation, and subsequent conjugation.[9] The phenyl ring is a potential site for oxidative metabolism.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro assays.
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
Workflow for Monoamine Transporter Uptake Inhibition Assay:
Caption: Workflow for a monoamine transporter uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human DAT, NET, or SERT in appropriate culture medium.
-
Plating: Seed cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with Krebs-HEPES buffer (KHB). Add varying concentrations of the test compound (e.g., phenmetrazine, 3-FPM) or vehicle control to the wells and pre-incubate for 10 minutes at room temperature.[6]
-
Uptake Initiation: Add a fixed concentration of the respective radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, [3H]serotonin for SERT) to each well.[5]
-
Incubation: Incubate the plate for a short duration (typically 1-10 minutes) at 37°C to measure the initial rate of uptake.[6]
-
Termination: Rapidly aspirate the assay buffer and wash the cells multiple times with ice-cold KHB to stop the uptake process.[6]
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Protocol 2: Monoamine Release Assay
This assay determines the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes or cells.
Step-by-Step Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT) by homogenization and differential centrifugation.[5]
-
Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine) to allow for its uptake.
-
Washing: Wash the synaptosomes to remove extracellular radiolabel.
-
Release Initiation: Add varying concentrations of the test compound to the synaptosomes.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Separation: Separate the synaptosomes from the supernatant by filtration or centrifugation.
-
Quantification: Measure the radioactivity in the supernatant (released neurotransmitter) and in the synaptosome pellet (retained neurotransmitter).
-
Data Analysis: Calculate the percentage of release at each concentration of the test compound and determine the EC50 value.
Protocol 3: In Vitro Metabolic Stability Assay
This assay assesses the rate at which a compound is metabolized by liver enzymes, typically using human liver microsomes (HLMs).
Step-by-Step Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing HLMs, a NADPH-regenerating system, and buffer in a 96-well plate.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add the test compound to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant. Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[8]
Conclusion
The strategic fluorination of the phenylmorpholine scaffold offers a viable approach to modulate its pharmacological profile. The position of the fluorine atom on the phenyl ring is a key determinant of the compound's activity and selectivity at monoamine transporters. The available data indicates that 3-fluorination, as seen in 3-FPM, largely preserves the potent dopaminergic and noradrenergic activity of the parent compound, phenmetrazine, while potentially enhancing its metabolic stability. In contrast, substitutions at the 2- and 4-positions tend to slightly decrease catecholaminergic potency while subtly increasing serotonergic activity.
This comparative guide underscores the importance of systematic SAR studies in drug design. The insights gained from comparing fluorinated and non-fluorinated analogs can guide the rational design of novel phenylmorpholine derivatives with optimized potency, selectivity, and pharmacokinetic properties for various therapeutic applications. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the chemical space of this important class of compounds.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157.
- Franklin, R. B. (1976). The metabolism of phenmetrazine in man and in laboratory animals. Drug Metabolism Reviews, 5(2), 133-150.
- McLaughlin, G., Morris, N., Kavanagh, P. V., Dowling, G., Power, J. D., Twamley, B., ... & Brandt, S. D. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho-and para-substituted isomers. Drug testing and analysis, 9(3), 369-377.
- Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burchardt, N. V., Mihovilovic, M. D., ... & Sitte, H. H. (2020). Cell-based radiotracer binding and uptake inhibition assays: A comparison of in vitro methods to assess the potency of drugs that target monoamine transporters. Frontiers in pharmacology, 11, 697.
-
3-Fluorophenmetrazine. In Wikipedia. Retrieved January 15, 2026, from [Link]
- Rothman, R. B., Baumann, M. H., Dersch, C. M., Jacobson, A. E., Rice, K. C., & Carroll, F. I. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41.
- Hsin, L. W., Dersch, C. M., Baumann, M. H., Stafford, D., Glowa, J. R., Rothman, R. B., ... & Rice, K. C. (2002). Development of long-acting dopamine transporter ligands as potential cocaine-abuse therapeutic agents: chiral hydroxyl-containing derivatives of 1-[2-[bis (4-fluorophenyl) methoxy] ethyl]-4-(3-phenylpropyl) piperazine and 1-[2-(diphenylmethoxy) ethyl]. Journal of medicinal chemistry, 45(6), 1321-1329.
- World Health Organization. (2020). Critical Review Report: 3-FLUOROPHENMETRAZINE.
- McLaughlin, G., Baumann, M., Kavanagh, P., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers. Drug testing and analysis, 10(11-12), 1702-1713.
- Mardal, M., Miserez, B., Bade, R., Portolés, T., Bischoff, M., Hernández, F., & Meyer, M. R. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of pharmaceutical and biomedical analysis, 128, 485-495.
- Banks, M. L., Blough, B. E., Negus, S. S., & Nader, M. A. (2014). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and alcohol dependence, 140, e10.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Springer Nature. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]
-
Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
3-Fluorophenmetrazine. In Wikipedia. Retrieved January 15, 2026, from [Link]
- Reith, M. E., Blough, B. E., & Baumann, M. H. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 70(1), 12-19.
-
Phenmetrazine. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
- Rothman, R. B., & Baumann, M. H. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European journal of pharmacology, 447(1), 51-57.
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]
- Cai, W., & Chen, Z. J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-9.
- Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Mardal, M., Miserez, B., Bade, R., Portolés, T., Bischoff, M., Hernández, F., & Meyer, M. R. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of pharmaceutical and biomedical analysis, 128, 485-495.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Substituted phenylmorpholine. In Wikipedia. Retrieved January 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.thea.ie [research.thea.ie]
- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Aryl-Morpholine Analogs
Introduction: The Morpholine Scaffold as a Privileged Element in Drug Discovery
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including a pKa that renders it partially protonated at physiological pH, contribute to favorable pharmacokinetics, such as improved aqueous solubility and the ability to cross the blood-brain barrier.[3][4][5][6] This has established the morpholine moiety as a "privileged scaffold," a molecular framework that can be adapted to interact with a wide range of biological targets.[1][2] This guide will provide a detailed comparative analysis of the structure-activity relationship (SAR) of a specific and highly significant subclass: 3-aryl-morpholine analogs. We will explore how modifications to the aryl substituent at the 3-position, as well as other structural alterations, influence their biological activity, with a focus on their interactions with key drug targets such as protein kinases and G-protein coupled receptors (GPCRs).
Comparative Analysis of 3-Aryl-Morpholine Analogs as Kinase Inhibitors
The 3-aryl-morpholine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors. The strategic placement of an aryl group at the 3-position allows for critical interactions within the ATP-binding pocket of various kinases.
Key Structural-Activity Relationship Insights:
-
Aryl Substitution: The nature and position of substituents on the 3-aryl ring are critical determinants of potency and selectivity. Electron-withdrawing groups, such as halogens, can enhance activity against certain kinases. For instance, in a series of arylmorpholine analogs targeting phosphoinositide 3-kinases (PI3-Ks), specific substitution patterns on the aryl ring led to potent and isoform-selective inhibitors.[7][8]
-
Morpholine Ring Conformation: The chair-like conformation of the morpholine ring is crucial for orienting the 3-aryl group into the active site of the kinase. Modifications to the morpholine ring, such as the introduction of bridging elements, have been shown to dramatically enhance selectivity for mTOR over PI3Kα by exploiting a deeper pocket in the mTOR active site.[9][10]
-
Stereochemistry: The stereochemistry at the C3 position of the morpholine ring can significantly impact biological activity. Different enantiomers can exhibit distinct potency and selectivity profiles, highlighting the importance of a precise three-dimensional arrangement for optimal target engagement.[9][10]
Quantitative Comparison of Arylmorpholine Analogs as PI3-K Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of a series of arylmorpholine analogs against various PI3-K family members. This data illustrates the profound impact of subtle structural modifications on potency and selectivity.
| Compound ID | 3-Aryl Substituent | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (µM) | PI3Kγ IC50 (µM) |
| Analog 1 | Phenyl | >100 | >100 | >100 | >100 |
| Analog 2 | 4-Hydroxyphenyl | 1.8 | 11.2 | 3.2 | 1.9 |
| Analog 3 | 2,4-Difluorophenyl | 0.25 | 0.13 | 0.63 | 0.28 |
| Analog 4 | 3-Chloro-4-methoxyphenyl | 0.04 | 0.15 | 0.09 | 0.05 |
Data adapted from a representative study on arylmorpholine PI3-K inhibitors.[8]
Experimental Protocols: A Guide to In Vitro Kinase Assays
To ensure the reliability and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below is a detailed methodology for a typical in vitro kinase assay used to evaluate the inhibitory activity of 3-aryl-morpholine analogs.
Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol describes a method to determine the inhibitory activity of test compounds against a specific protein kinase by measuring the amount of ATP remaining in the solution following the kinase reaction.
Materials:
-
Recombinant human kinase enzyme (e.g., PI3Kα)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate specific for the kinase
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (3-aryl-morpholine analogs) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background) to the wells of the plate.
-
Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. Add 10 µL of this master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of the diluted kinase enzyme to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion and ADP Conversion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the necessary components for a luciferase reaction.
-
-
Signal Detection: Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[11]
Diagram of the Experimental Workflow:
Caption: Workflow for the in vitro luminescence-based kinase assay.
3-Aryl-Morpholine Analogs as Modulators of G-Protein Coupled Receptors (GPCRs)
The 3-aryl-morpholine scaffold is also a valuable pharmacophore for targeting GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes.[12][13] The structural features of these analogs allow them to interact with the binding sites of various GPCRs, leading to either agonistic or antagonistic activity.
Key Structure-Activity Relationship Insights for GPCR Ligands:
-
Aryl Group as a Recognition Element: The 3-aryl group often serves as a key recognition element, mimicking the endogenous ligand or interacting with specific residues within the receptor's binding pocket. The electronic and steric properties of the substituents on the aryl ring can fine-tune the binding affinity and selectivity for different GPCR subtypes.
-
Role of the Morpholine Nitrogen: The basic nitrogen of the morpholine ring is typically involved in a crucial salt bridge interaction with an acidic residue (e.g., aspartate) in the transmembrane domain of many aminergic GPCRs. This interaction is a common feature of many GPCR ligands.
-
Lipophilicity and CNS Penetration: For GPCRs located in the central nervous system (CNS), the overall lipophilicity of the 3-aryl-morpholine analog is a critical factor for its ability to cross the blood-brain barrier.[3][4][5][6] Medicinal chemists often modulate the substituents on the aryl ring and other parts of the molecule to achieve an optimal balance between potency and CNS penetration.
Diagram of a 3-Aryl-Morpholine Analog Interacting with a GPCR:
Caption: Schematic of a 3-aryl-morpholine analog binding to a GPCR.
Conclusion and Future Directions
The 3-aryl-morpholine scaffold continues to be a highly fruitful area of research in drug discovery. The insights gained from SAR studies have enabled the development of potent and selective modulators of various biological targets. Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of 3-aryl-morpholine analogs. Furthermore, the use of computational modeling and structural biology will continue to refine our understanding of the molecular interactions between these compounds and their targets, paving the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- Jain, A., & Sahu, S. K. (2024).
- Martinez, C. D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
- Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., ... & Shokat, K. M. (2006). Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. Bioorganic & Medicinal Chemistry, 14(24), 8534-8545.
- Alaimo, P. J., Knight, Z. A., & Shokat, K. M. (2006). IC 50 values of arylmorpholines against protein and lipid kinases. (A)...
- Sharma, P. K., Amin, A., & Kumar, M. (2020). The Open Medicinal Chemistry Journal, 14.
- Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., ... & Shaquiquzzaman, M. (2019). European journal of medicinal chemistry, 167.
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 13(2s(Supplement)).
- Verheijen, J. C., Richard, D. J., Curran, K., Kaplan, J., Lefever, M., Zask, A., ... & Ayral-Kaloustian, S. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of medicinal chemistry, 52(24), 7942-7945.
- Zask, A., Kaplan, J., Verheijen, J. C., Richard, D. J., Curran, K., Brooijmans, N., ... & Yu, K. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of medicinal chemistry, 52(24), 7942-5.
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378-390.
- Zask, A., Kaplan, J., Verheijen, J. C., Richard, D. J., Curran, K., Brooijmans, N., ... & Yu, K. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
- Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program.
- Wang, D., & Wang, M. W. (2018). The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening. Acta Pharmacologica Sinica, 39(1), 13-26.
- BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.
- Li, C., & He, J. (2021). Modulating GPCR and 14-3-3 protein interactions: prospects for CNS drug discovery. Acta Pharmaceutica Sinica B, 11(8), 2197-2206.
- Wingler, L. M., El-Kamari, V., & Lefkowitz, R. J. (2020).
- Warne, T., Edwards, P. C., Leslie, A. G., & Tate, C. G. (2011). Molecular basis for high affinity agonist binding in GPCRs. Structure, 19(9), 1291-1301.
- de la Torre, B. G., Albericio, F., & Álvarez, M. (2011). Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands. MedChemComm, 2(12), 1194-1200.
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulating GPCR and 14-3-3 protein interactions: prospects for CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioisosteric Replacement of the Fluorophenylmorpholine Scaffold
Introduction: The Allure and Challenge of the Fluorophenylmorpholine Scaffold
The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1] When coupled with a fluorinated phenyl ring, the resulting fluorophenylmorpholine scaffold becomes a common feature in a multitude of centrally active drug candidates, including potent antagonists for the Dopamine D4 (D4) and Neurokinin-1 (NK1) receptors.[2][3] The fluorine atom itself is a strategic addition, often used to block metabolic hotspots, modulate pKa, and enhance binding affinity through favorable electrostatic interactions.[4][5]
However, the very planarity of the fluorophenyl ring, a characteristic of many aromatic systems, can introduce liabilities that hinder the progression of a drug candidate. High aromatic ring counts are often correlated with poor aqueous solubility, increased non-specific binding, and potential for CYP450-mediated metabolism, all of which can compromise a compound's developability profile.[6] This has led medicinal chemists to "escape from flatland" by replacing the planar fluorophenyl ring with three-dimensional, saturated bioisosteres.[7] This guide provides a comparative analysis of such replacements, offering a rationale for this strategy and presenting the experimental data that underpins these design choices.
The Rationale for Replacement: Moving Beyond the Flatland
The primary motivation for replacing the fluorophenyl scaffold is to improve the overall Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound. The key objectives are:
-
Enhance Aqueous Solubility: Saturated, sp³-rich scaffolds disrupt the crystal lattice packing that can occur with flat aromatic rings, often leading to a significant improvement in aqueous solubility.
-
Improve Metabolic Stability: While fluorine can block metabolism at a specific site, the aromatic ring itself can be a site of oxidation. Replacing it with a stable, saturated core can reduce metabolic clearance.[8]
-
Increase Permeability: By reducing planarity and increasing three-dimensionality, it is possible to improve passive permeability across biological membranes.[2]
-
Navigate New Chemical Space: Bioisosteric replacement opens up novel chemical matter, providing opportunities for new intellectual property and potentially uncovering unforeseen beneficial interactions with the target protein.
The following sections will explore specific bioisosteric replacements for the fluorophenyl group, using a γ-secretase inhibitor program as a primary case study to illustrate the profound impact of this strategy.
Comparative Analysis of Fluorophenyl Bioisosteres
The ideal bioisostere should mimic the geometry and vector positioning of the original phenyl ring's substituents while offering a superior physicochemical profile. Here, we compare the parent fluorophenyl scaffold to its most promising non-classical, saturated bioisostere: the bicyclo[1.1.1]pentane (BCP) core.
Case Study: γ-Secretase Inhibitor Program
A compelling example of this strategy is the lead optimization of the γ-secretase inhibitor BMS-708163.[2] The original lead compound featured a central para-substituted fluorophenyl ring. Researchers replaced this ring with a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) motif.
The BCP core is an excellent geometric mimic of a para-substituted phenyl ring, maintaining the linear trajectory of the substituents. However, being a fully saturated, strained ring system, it introduces significant sp³ character.
The resulting BCP analog was equipotent to the parent compound but demonstrated a dramatically improved property profile, as summarized in the table below.
| Parameter | Fluorophenyl Lead (BMS-708163) | BCP Analog | Fold Improvement |
| γ-Secretase Inhibition (IC₅₀, nM) | 0.78 | 0.82 | ~1 (Equipotent) |
| Aqueous Solubility (µg/mL) | 3 | 98 | 32.7x |
| Passive Permeability (10⁻⁶ cm/s) | 0.4 | 4.0 | 10x |
| Mouse Oral Exposure (AUC, µM*h) | 1.8 | 7.9 | 4.4x |
| Data compiled from Stepan, A. F., et al. (2012).[2] |
This case study powerfully illustrates the benefits of replacing a fluorophenyl ring with a saturated bioisostere. The BCP analog maintained the necessary geometry for potent enzyme inhibition while significantly enhancing solubility and permeability, which translated to superior oral exposure in vivo.[2]
Other Saturated Bioisosteres
While BCP is an excellent mimic for para-substituted rings, other saturated scaffolds have been explored as bioisosteres for different substitution patterns:[8][9]
-
Bicyclo[2.2.2]octane (BCO): Another rigid scaffold that can mimic the para vector.[10]
-
Cubane: A highly three-dimensional cage structure.
-
Spirocycles: These are increasingly used to add sp³ character and explore novel vectors in chemical space.[5]
The choice of bioisostere depends on the specific substitution pattern of the phenyl ring (ortho, meta, or para) and the desired vector space for the substituents.
Experimental Protocols for Comparative Evaluation
To objectively compare a parent compound with its bioisosteric replacements, a standard battery of in vitro assays is essential. Below are detailed protocols for assessing potency, metabolic stability, and kinetic solubility.
Potency Assessment: GPCR Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for a G-Protein Coupled Receptor (GPCR), such as the Dopamine D4 receptor.[2][9]
Workflow Diagram:
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine protein concentration using a BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add 150 µL of the membrane preparation (typically 5-20 µg of protein per well).
-
Add 50 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). For determining non-specific binding, use a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol). For total binding, add 50 µL of assay buffer.
-
Add 50 µL of a known concentration of radioligand (e.g., [³H]-Spiperone, at a concentration near its Kd).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, presoaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Metabolic Stability Assessment: Liver Microsomal Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs), providing an in vitro measure of intrinsic clearance.[10][11]
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4) and the test compound (final concentration of 1 µM).
-
Prepare a separate NADPH-regenerating system solution containing MgCl₂, NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution.
-
Incubate at 37°C with shaking.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), remove an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard (a compound with similar analytical properties that is not metabolized).
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 5,500 rpm for 5 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the peak area ratio of the parent compound to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the line using linear regression. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = -0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) as: Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).
-
Physicochemical Property Assessment: Kinetic Solubility Assay
This high-throughput assay determines the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking conditions often found in early drug discovery screening.[12]
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the appropriate wells.
-
-
Solubilization:
-
Add aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.
-
-
Incubation:
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
-
Separation of Undissolved Compound:
-
Use a 96-well filter plate (e.g., with a 0.45 µm filter) and apply a vacuum to separate the soluble fraction (filtrate) from any precipitate.
-
-
Quantification:
-
Prepare a standard curve by serially diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and water.
-
Transfer the filtrate and the standards to a UV-transparent 96-well plate.
-
Measure the UV absorbance at a wavelength where the compound has a maximum absorbance (λ_max).
-
Calculate the concentration of the compound in the filtrate by comparing its absorbance to the standard curve. This concentration represents the kinetic solubility.
-
Conclusion
The bioisosteric replacement of the fluorophenylmorpholine scaffold, particularly with saturated, three-dimensional cores like bicyclo[1.1.1]pentane, represents a powerful and validated strategy in modern drug design. While the parent scaffold offers a solid foundation for building potent ligands, its inherent aromaticity can lead to suboptimal ADME properties. By "escaping from flatland," medicinal chemists can retain or even improve potency while dramatically enhancing crucial drug-like properties such as solubility, permeability, and metabolic stability. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of novel bioisosteres, enabling data-driven decisions in the lead optimization process and ultimately increasing the probability of advancing a successful clinical candidate.
References
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
-
Huang, Y., et al. (2020). Radioligand Binding Assays: G Protein-Coupled Receptors. In Methods in Molecular Biology (Vol. 2073, pp. 79-95). Humana, New York, NY. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(1), 55-61. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next?. Organic & Biomolecular Chemistry, 17(12), 2839-2849. [Link]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. [Link]
-
Summerton, J. E. (2017). Case Studies of CNS Drug Optimization—Medicinal Chemistry and CNS Biology Perspectives. ResearchGate. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]
-
B. K. Park, et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1485-1536. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Bullock, J. M., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1546-1563. [Link]
-
Reekie, T. A., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8235-8253. [Link]
-
Hale, J. J., et al. (1996). Tryptophan-derived NK1 antagonists: conformationally constrained heterocyclic bioisosteres of the ester linkage. Bioorganic & Medicinal Chemistry Letters, 6(21), 2623-2628. [Link]
-
Lee, J., et al. (2023). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]
-
Wessig, P. (2020). Bioisosteres in Drug Design – “Escape from Flatland”. SlidePlayer. [Link]
-
Kirichok, A. A., et al. (2020). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]
-
Jirgensons, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Chem Help ASAP. (2019). lead optimization in drug development. YouTube. [Link]
-
Chem-Space. (n.d.). Bioisosteric Replacements. [Link]
-
Cresset Group. (n.d.). Navigating Lead Optimization in Drug Discovery: Planning for Success. [Link]
-
Saeedia, S., et al. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
Anker, J., et al. (2003). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 46(16), 3443-3455. [Link]
-
Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
MacMillan Group. (2019). Bioisosteres of Common Functional Groups. [Link]
-
Saeedia, S., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
-
Saeedia, S., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem-space.com [chem-space.com]
- 12. pubs.acs.org [pubs.acs.org]
A Tale of Two Scaffolds: A Comparative Analysis of Fluorophenylmorpholine and Phenylpiperazine in Modern Drug Discovery
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the privileged heterocyclic structures, the phenylpiperazine and morpholine moieties have been perennially favored for their synthetic tractability and versatile biological activities. The strategic introduction of a fluorine atom onto the phenyl ring of these scaffolds further refines their properties, creating the fluorophenylmorpholine and fluorophenylpiperazine chemotypes. This guide provides an in-depth comparative analysis of these two pivotal scaffolds, offering experimental insights to inform rational drug design and development.
The Structural and Physicochemical Dichotomy
At first glance, the fluorophenylmorpholine and phenylpiperazine scaffolds appear structurally similar, differing only by the substitution of a nitrogen atom in piperazine with an oxygen atom in morpholine. However, this seemingly subtle alteration imparts significant changes in their physicochemical properties, which in turn dictate their behavior in biological systems.[1]
The lone pair of electrons on the morpholine oxygen is less basic than the corresponding nitrogen in piperazine. This seemingly minor difference has a profound impact on the overall basicity (pKa) of the molecule. The reduced pKa of the morpholine nitrogen can be advantageous in tuning the ionization state of a drug at physiological pH, which influences its solubility, permeability, and off-target interactions.[2][3]
Table 1: Comparative Physicochemical Properties
| Property | Fluorophenylmorpholine | Phenylpiperazine | Key Implications for Drug Design |
| Basicity (pKa) | Lower (typically 6.5-7.5) | Higher (typically 8.0-9.0 for the distal nitrogen) | Modulates aqueous solubility, potential for salt formation, and interactions with acidic residues in protein targets. Lower basicity can reduce hERG liability. |
| Lipophilicity (cLogP) | Generally lower | Generally higher | Influences membrane permeability, plasma protein binding, and volume of distribution. Lower lipophilicity can improve aqueous solubility. |
| Polar Surface Area (PSA) | Higher | Lower | Affects membrane permeability and blood-brain barrier (BBB) penetration. Higher PSA can limit CNS penetration. |
| Hydrogen Bond Acceptors | 1 (Oxygen) | 1 (Nitrogen) | The oxygen in morpholine is a weaker hydrogen bond acceptor than the nitrogen in piperazine, which can alter binding interactions with target proteins. |
| Metabolic Stability | Often more stable | Prone to N-dealkylation and oxidation | The morpholine ring is generally less susceptible to oxidative metabolism compared to the piperazine ring.[1] |
The introduction of a fluorine atom on the phenyl ring further modulates these properties. Fluorine's high electronegativity can lower the pKa of the nearby nitrogen atom and increase lipophilicity, depending on its position.[4][5] This strategic fluorination can be a powerful tool to fine-tune the developability of a drug candidate.[6][7]
Navigating the Biological Landscape: Pharmacological Profiles
Both fluorophenylmorpholine and phenylpiperazine scaffolds are found in a diverse array of clinically successful drugs, targeting a wide range of biological systems.
Central Nervous System (CNS) Penetration: A Morpholine Advantage
A key differentiator between the two scaffolds lies in their propensity to cross the blood-brain barrier (BBB). The morpholine ring, with its lower basicity and potential to form intramolecular hydrogen bonds, is often associated with improved CNS penetration compared to the more basic piperazine ring.[2][3][8] This makes the fluorophenylmorpholine scaffold particularly attractive for the development of drugs targeting neurological and psychiatric disorders.[9][10]
Experimental Workflow: In Vitro Blood-Brain Barrier Permeability Assay
Sources
- 1. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Occurrence of Morpholine in Central Nervous System Drug Discovery | Semantic Scholar [semanticscholar.org]
Comparative Guide to In Vitro Assay Validation for Novel Compounds: A Case Study Approach with (R)-3-(4-Fluorophenyl)morpholine Hydrochloride Analogs
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated lead compound is paved with rigorous in vitro testing. This guide provides a comprehensive framework for the in vitro assay validation of novel compounds, using the structural class of (R)-3-(4-Fluorophenyl)morpholine hydrochloride as a representative example. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, its morpholine and fluorophenyl moieties are common in pharmacologically active agents, suggesting a high potential for biological activity.[1][2][3][4][5][6][7][8][9][10]
This guide offers a logical, multi-phased approach to move from broad phenotypic observations to specific target engagement and pathway elucidation, ensuring scientific integrity at each step.
Phase 1: Foundational Analysis - Assessing General Cellular Effects
The initial step in characterizing any new compound is to understand its general effect on cell health. These assays are crucial for identifying potential toxicity and for determining the appropriate concentration range for subsequent, more specific assays.[11][12]
Cell Viability and Cytotoxicity Assays
Cell viability assays are indispensable tools in the early stages of drug discovery, offering critical insights into a compound's potential cytotoxic and cytostatic properties. These assays help quantify cell survival, proliferation, and growth under various conditions.[13]
A common and cost-effective method is the MTT assay, which measures the metabolic activity of cells.[8][14] In this assay, the yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.[14]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analog and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Comparative Data Summary:
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity (mitochondrial reductase) | Inexpensive, well-established | Can be affected by compounds that alter cellular metabolism |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from damaged cells | Indicates membrane integrity, non-destructive to remaining cells | Less sensitive for early-stage apoptosis |
| ATP Assay | Quantifies ATP, indicative of metabolically active cells[14] | Highly sensitive, suitable for HTS[14] | Signal can be short-lived, requires specific reagents |
Phase 2: Target Deconvolution and Validation of Direct Engagement
Once the initial cellular effects are understood, the next critical phase is to identify the specific molecular target(s) of the compound. This often involves a combination of computational predictions and experimental screening. For validating the direct binding of a small molecule to a purified protein target, several robust, high-throughput assay formats are available.
Fluorescence Polarization (FP)
FP is a powerful technique for monitoring molecular interactions in solution.[15][16] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarized emitted light when excited with polarized light.[15][17][18] When the tracer binds to a larger molecule (the protein target), its rotation slows, and the emitted light remains more polarized.[17][18][19] A test compound that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in fluorescence polarization.[17]
Experimental Workflow: Competitive FP Assay
Caption: Workflow for a competitive Fluorescence Polarization assay.
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a highly sensitive technology that combines Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved (TR) measurement.[20][21][22][23][24] In a typical assay, a donor fluorophore (often a lanthanide cryptate) and an acceptor fluorophore are attached to two different molecules that are expected to interact.[20][21] When these molecules are in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[24] The time-resolved aspect reduces background fluorescence, enhancing the signal-to-noise ratio.[21][23]
Principle of HTRF Assay
Caption: HTRF principle showing FRET between donor and acceptor.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that is highly sensitive and versatile.[25][26][27] The assay uses two types of beads: Donor beads that, upon excitation at 680 nm, release singlet oxygen molecules, and Acceptor beads that contain a chemiluminescent substrate.[25][26][28] If the Donor and Acceptor beads are brought into close proximity (within 200 nm) by a binding event, the singlet oxygen from the Donor beads triggers a chemiluminescent reaction in the Acceptor beads, resulting in light emission.[26][27][28][29]
Comparison of Target Engagement Assays:
| Feature | Fluorescence Polarization (FP) | HTRF | AlphaLISA |
| Principle | Change in rotational speed of a fluorescent probe[17][19] | Time-Resolved FRET between donor and acceptor[20][21][23] | Proximity-based singlet oxygen transfer between beads[25][26][27] |
| Sensitivity | Moderate | High | Very High |
| Throughput | High | High | High |
| Assay Format | Homogeneous, no-wash | Homogeneous, no-wash[21] | Homogeneous, no-wash[25] |
| Key Advantage | Simple, direct binding measurement | Low background, robust signal[22] | Signal amplification, high sensitivity[26][28] |
| Considerations | Requires a fluorescently labeled probe, sensitive to autofluorescence | Requires specific fluorophore pairs and instrumentation | Can be sensitive to light and singlet oxygen quenchers |
Phase 3: Elucidating the Mechanism - G-Protein Coupled Receptor (GPCR) Signaling
Given their prevalence as drug targets, GPCRs are a likely candidate class for novel small molecules.[30][31] If initial screens suggest GPCR activity, a suite of assays is available to dissect the downstream signaling pathway.[32][33][34]
GPCR activation by an agonist typically leads to the dissociation of the heterotrimeric G-protein into Gα and Gβγ subunits.[34] Depending on the Gα subunit (Gαs, Gαi/o, Gαq/11, or Gα12/13), different downstream signaling cascades are initiated.[32][34]
GPCR Signaling Cascades
Caption: Simplified overview of major GPCR signaling pathways.
Assays for GPCR Pathway Components:
-
cAMP Assays: To measure the modulation of adenylate cyclase activity by Gαs or Gαi coupled receptors, intracellular cAMP levels can be quantified using HTRF or AlphaLISA-based competitive immunoassays.[30]
-
Calcium Flux Assays: For Gαq-coupled receptors, activation of phospholipase C leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators (e.g., Fluo-4) and a fluorometric imaging plate reader (FLIPR).
-
β-Arrestin Recruitment Assays: Ligand binding can also trigger the recruitment of β-arrestin to the GPCR, a key event in receptor desensitization and an independent signaling pathway.[32][33] Assays based on enzyme complementation (e.g., Tango assay) or BRET/FRET can be used to monitor this interaction.[32][34]
Adherence to Regulatory Standards for Assay Validation
For any in vitro assay intended to support drug development, validation must be performed in accordance with regulatory guidelines, such as the ICH Q2(R1) guidance.[35][36][37][38][39] This ensures that the analytical procedure is suitable for its intended purpose.[37]
Key Validation Characteristics (ICH Q2(R1))
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[37]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted as either a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Robustness: A measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The in vitro validation of novel compounds like those derived from this compound requires a systematic and multi-faceted approach. By progressing from broad phenotypic screens to specific, high-sensitivity target engagement assays and detailed pathway analysis, researchers can build a comprehensive understanding of a compound's mechanism of action. The selection of appropriate assay technologies, such as Fluorescence Polarization, HTRF, and AlphaLISA, should be guided by the specific scientific question, while adherence to regulatory validation standards like ICH Q2(R1) is paramount for the ultimate translation of these findings in a drug development context.[35][37]
References
- Title: Cell Viability and Proliferation Assays in Drug Screening Source: Danaher Life Sciences URL
- Title: HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications Source: PubMed Central URL
- Title: Optimization of Cell Viability Assays for Drug Sensitivity Screens Source: PubMed URL
- Title: ICH Q2(R1)
- Title: HTRF Principle Source: Revvity URL
- Source: Berthold Technologies GmbH & Co.
- Title: Fluorescence Polarization (FP)—Note 1.
- Title: Cell Health Screening Assays for Drug Discovery Source: Promega Corporation URL
- Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC - NIH URL
- Title: AlphaLISA® Assay Kits Source: BPS Bioscience URL
- Title: HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR Source: Celtarys Research URL
- Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicronspheres URL
- Title: Fluorescence Polarization Assays: Principles & Applications Source: BPS Bioscience URL
- Title: A New Frontier in Protein Quantitation: AlphaLISA Source: Bitesize Bio URL
- Title: Fluorescence Polarization Detection Source: BMG LABTECH URL
- Title: Cytotoxicity and cell viability | Drug discovery Source: Miltenyi Biotec | Canada URL
- Title: AlphaLISA and AlphaScreen No-wash Assays Source: Revvity URL
- Title: HTRF - Guide to homogeneous time resolved fluorescence Source: Revvity URL
- Title: Recent progress in assays for GPCR drug discovery Source: Not available URL
- Title: Q2(R1)
- Title: Q2(R1)
- Title: Quality Guidelines Source: ICH URL
- Title: The Role of Cell Viability Studies in Modern Drug Development Source: G-Biosciences URL
- Title: Revised ICH Guideline Q2(R1)
- Title: Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators Source: NIH URL
- Title: Working principle of the AlphaLISA assay. Acceptor beads bind to the...
- Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: PMC - NIH URL
- Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL
- Title: GPCR Signaling Assays Source: Promega Corporation URL
- Title: GPCR Assay Services Source: Reaction Biology URL
- Title: Regulatory Knowledge Guide for In Vitro Diagnostics Source: NIH's Seed URL:_
- Title: Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD)
- Title: Assay Validation Guidelines Source: Ofni Systems URL
- Title: FDA Updates Analytical Validation Guidance Source: BioPharm International URL
- Title: 3-(3,5-Difluorophenyl)
- Title: (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)
- Title: 171482-05-6 | (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)
- Title: Bioanalytical Method Validation (BMV)
- Title: (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)
- Title: (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride | C20H19ClF7NO2 | CID 10116311 Source: PubChem URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhcqoJHyTtrF_WNWVqdiROKzTBw-Y0imfuZ0mtTq6aIvyPWJ27x6Fa9DFK07dPc3eGGbegoya0h6Bw0c9Hru78xReLk6CxnbcYmf8LL_ZFhV99aCnBiJuLMn8ITRJLSZf0i48D-I2gFUGkNrrC
- Title: CAS 171482-05-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source: Not available URL
- Title: Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)
- Title: Anti-tumour Activity of 4-(4-fluorophenyl)
- Title: CAS No.171482-05-6,(2R,3S)
- Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride | C20H19ClF7NO2 | CID 10116311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 171482-05-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 19. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 20. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HTRF Principle | Revvity [revvity.co.jp]
- 22. berthold.com [berthold.com]
- 23. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. revvity.com [revvity.com]
- 28. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. GPCR Signaling Assays [worldwide.promega.com]
- 31. reactionbiology.com [reactionbiology.com]
- 32. journals.physiology.org [journals.physiology.org]
- 33. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
- 35. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 36. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 37. fda.gov [fda.gov]
- 38. ICH Official web site : ICH [ich.org]
- 39. starodub.nl [starodub.nl]
A Head-to-Head Comparison of Synthesis Routes for Chiral 3-Phenylmorpholines: A Guide for Researchers and Drug Development Professionals
The chiral 3-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the antiemetic drug Aprepitant. The stereochemistry at the C3 position is often crucial for pharmacological activity, making the development of efficient and stereoselective synthetic routes a significant focus for researchers in academia and the pharmaceutical industry. This guide provides a head-to-head comparison of prominent synthetic strategies for accessing enantiomerically pure 3-phenylmorpholines, offering insights into their underlying mechanisms, experimental protocols, and performance metrics to aid in the selection of the most suitable method for a given application.
Catalytic Asymmetric Synthesis: The Tandem Hydroamination/Asymmetric Transfer Hydrogenation Approach
A highly efficient and elegant strategy for the synthesis of chiral 3-substituted morpholines involves a one-pot tandem reaction sequence combining a titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[1][2] This approach is lauded for its high yields and exceptional enantioselectivity.
Mechanism and Rationale
The causality behind this powerful transformation lies in the sequential catalytic cycles. Initially, a titanium catalyst facilitates the intramolecular hydroamination of an aminoalkyne substrate to generate a cyclic imine intermediate. This imine is then asymmetrically reduced in the same pot by a Noyori-type ruthenium catalyst, [(S,S)-Ts-DPEN]RuCl(η⁶-p-cymene), using a hydrogen donor like formic acid or isopropanol. The high enantioselectivity is attributed to the formation of a well-defined transition state where the cyclic imine coordinates to the chiral ruthenium complex, and the hydride transfer occurs preferentially to one of the enantiofaces of the imine.[2] Mechanistic studies have highlighted the importance of hydrogen-bonding interactions between the substrate and the catalyst's ligand for achieving high enantiomeric excesses.[1][2]
Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation
-
Hydroamination: To a solution of the aminoalkyne substrate in an anhydrous solvent (e.g., toluene) under an inert atmosphere, add the titanium catalyst (e.g., Ti(NMe₂)₄ or a commercially available bis(amidate)bis(amido)Ti catalyst).
-
Heat the reaction mixture to the specified temperature (e.g., 110 °C) and monitor the reaction progress by GC-MS or TLC until complete conversion to the cyclic imine is observed.
-
Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. In the same reaction vessel, add the ruthenium catalyst (e.g., RuCl) and a hydrogen source (e.g., a formic acid/triethylamine mixture or isopropanol).
-
Stir the reaction at the designated temperature (e.g., 25-50 °C) until the reduction of the imine is complete.
-
Work-up the reaction by quenching with a suitable reagent, followed by extraction and purification by column chromatography to yield the enantiomerically enriched 3-phenylmorpholine.
Multi-Component Reactions: A Convergent Approach
Multi-component reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more starting materials in a single step. A notable example is the copper-catalyzed three-component synthesis of highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates.[3]
Mechanism and Rationale
This reaction proceeds through a proposed catalytic cycle where the copper catalyst first reacts with the diazo compound to form a copper carbene intermediate.[3] Concurrently, the amino alcohol and aldehyde condense to form an in situ generated imino alcohol. This intermediate then reacts with the copper carbene, leading to the formation of the morpholine ring. While this method is highly convergent and allows for significant structural diversity, it often results in a mixture of diastereomers.[3] To address this, a post-synthetic light-mediated epimerization can be employed to enrich the desired diastereomer.[3]
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis
-
To a reaction vessel charged with a copper(I) catalyst (e.g., CuI) and a suitable ligand, add the amino alcohol, aldehyde, and diazomalonate in a solvent such as dichloromethane (DCM) or toluene.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched and worked up. The crude product is then purified by column chromatography.
-
Optional Light-Mediated Epimerization: If a mixture of diastereomers is obtained, the product can be dissolved in a suitable solvent with a photosensitizer and irradiated with light of an appropriate wavelength to induce epimerization and enrich the thermodynamically more stable diastereomer.
Domino Ring-Opening Cyclization (DROC) of Chiral Epoxides
A powerful strategy for the asymmetric synthesis of 3-aryl morpholin-2-ones, which can be readily reduced to the corresponding 3-phenylmorpholines, is the one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. This method has been successfully applied to the synthesis of a key intermediate for Aprepitant.[4]
Mechanism and Rationale
The sequence begins with a Knoevenagel condensation between an aldehyde and an active methylene compound, such as (phenylsulfonyl)acetonitrile. The resulting electron-deficient alkene undergoes a highly enantioselective epoxidation, often catalyzed by a chiral organocatalyst like a quinine-derived urea. The chiral epoxide then undergoes a domino ring-opening cyclization with an ethanolamine derivative. The nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization of the resulting alcohol onto the nitrile (or a derivative thereof), furnishes the morpholin-2-one ring system with high stereofidelity.
Experimental Protocol: One-Pot DROC Synthesis
-
Knoevenagel/Epoxidation: In a single reaction vessel, combine the aldehyde, (phenylsulfonyl)acetonitrile, an oxidizing agent (e.g., cumyl hydroperoxide), and a chiral catalyst (e.g., a quinine-derived urea) in a suitable solvent.
-
Stir the reaction at the specified temperature and monitor for the formation of the chiral epoxide.
-
DROC: Once the epoxidation is complete, add the ethanolamine derivative to the reaction mixture.
-
Continue stirring until the domino ring-opening cyclization is complete.
-
The reaction is then worked up and the resulting 3-aryl morpholin-2-one is purified. Subsequent reduction of the lactam will yield the desired 3-phenylmorpholine.
Classical Resolution: The Crystallization-Induced Asymmetric Transformation
Classical resolution remains a viable and industrially relevant method for obtaining single enantiomers. This technique relies on the separation of diastereomeric salts formed from the racemic product and a chiral resolving agent.[5] For the synthesis of chiral 3-phenylmorpholines, this often involves the resolution of a racemic precursor.[4]
Mechanism and Rationale
A racemic mixture of a suitable 3-phenylmorpholine precursor is treated with a chiral acid, such as (+)-mandelic acid or (+)-di-p-toluoyltartaric acid, to form a pair of diastereomeric salts.[4][5] Due to their different physical properties, one diastereomer will selectively crystallize from the solution. In an ideal scenario, a crystallization-induced asymmetric transformation can be achieved where the unwanted enantiomer in solution epimerizes to the desired enantiomer, which then crystallizes, theoretically allowing for a quantitative yield of the desired enantiomer. The success of this method is highly dependent on the choice of resolving agent, solvent, and crystallization conditions.
Experimental Protocol: Diastereomeric Salt Resolution
-
Dissolve the racemic 3-phenylmorpholine precursor in a suitable solvent.
-
Add a stoichiometric amount of the chiral resolving agent (e.g., (+)-di-p-toluoyltartaric acid).
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly to promote crystallization of the desired diastereomeric salt.
-
Isolate the crystals by filtration.
-
Liberate the free base of the desired enantiomer by treating the diastereomeric salt with a base (e.g., NaOH or NaHCO₃).
-
Extract the enantiomerically pure product with an organic solvent and purify as needed.
Biocatalysis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity under mild reaction conditions.[6][7][8] While specific examples for the direct synthesis of 3-phenylmorpholine are less prevalent in the initial literature survey, the principles of biocatalysis are highly applicable. Enzymes such as lipases, proteases, and oxidoreductases can be employed for the kinetic resolution of racemic intermediates or for the asymmetric synthesis of chiral building blocks that can be converted to 3-phenylmorpholine.[9][10]
Rationale and Potential Applications
Enzymes, being inherently chiral, can differentiate between the enantiomers of a racemic substrate, selectively catalyzing the transformation of one enantiomer while leaving the other unreacted. This forms the basis of kinetic resolution. Alternatively, prochiral substrates can be desymmetrized using enzymes to yield enantiomerically pure products. The advantages of biocatalysis include mild reaction conditions (ambient temperature and pressure, neutral pH), which can prevent side reactions like racemization or degradation, and the use of environmentally benign solvents like water.[6]
Head-to-Head Performance Comparison
| Synthesis Route | Key Advantages | Key Disadvantages | Typical Yields | Typical Enantiomeric Excess (ee) |
| Catalytic Asymmetric Synthesis | High efficiency, excellent enantioselectivity, one-pot procedure.[1][2] | Requires specialized and often expensive metal catalysts and ligands. | Good to excellent | >95%[2] |
| Multi-Component Reactions | High convergency, operational simplicity, access to diverse structures.[3] | Often yields diastereomeric mixtures requiring further separation or epimerization.[3] | Good | Variable, often requires post-synthesis optimization. |
| Domino Ring-Opening Cyclization | High enantioselectivity, one-pot process, applicable to drug synthesis. | Multi-step sequence within the one-pot reaction, optimization can be complex. | Good to high | Up to 99% |
| Classical Resolution | Scalable, industrially proven, can be cost-effective.[4] | Yield is theoretically limited to 50% without racemization of the unwanted enantiomer, can be labor-intensive. | Variable, depends on efficiency of asymmetric transformation. | Can be >98% after recrystallization.[4] |
| Biocatalysis | High selectivity, mild and environmentally friendly conditions, potential for high efficiency.[6][7][8] | Enzyme discovery and optimization can be time-consuming, substrate scope may be limited. | Variable, dependent on enzyme activity and stability. | Can be >99% |
Conclusion
The synthesis of chiral 3-phenylmorpholines can be approached through several distinct and effective strategies. For academic research and the rapid generation of analogs with high enantiopurity, catalytic asymmetric methods like the tandem hydroamination/ATH and the DROC approach offer significant advantages in terms of efficiency and stereocontrol. For process development and large-scale synthesis, classical resolution remains a robust and economically viable option, especially if a crystallization-induced asymmetric transformation can be realized. Multi-component reactions provide a rapid means to generate structural diversity, although challenges in stereocontrol need to be addressed. Finally, biocatalysis represents a promising green alternative, and the development of bespoke enzymes for the synthesis of 3-phenylmorpholine and its derivatives is a compelling area for future research. The ultimate choice of synthetic route will depend on a careful consideration of factors such as the desired scale, cost, available resources, and the specific structural requirements of the target molecule.
References
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. Available from: [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. Available from: [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available from: [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available from: [Link]
- Google Patents. (n.d.). Phenylmorpholines and analogues thereof. Google Patents.
-
Prabhakaran, J., et al. (2004). Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. PubMed. Available from: [Link]
-
Wikipedia. (n.d.). Substituted phenylmorpholine. Wikipedia. Available from: [Link]
-
Jiang, H., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central. Available from: [Link]
-
Pesciaioli, F., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. Available from: [Link]
-
D'cunha, R., & Gundu, R. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. ACS Publications. Available from: [Link]
-
Palchykov, V. A., & Chebanov, V. A. (2019). Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]
-
Reddy, K. S., et al. (2015). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. Available from: [Link]
-
Patel, R. N. (2001). Biocatalytic synthesis of chiral pharmaceutical intermediates. ScienceDirect. Available from: [Link]
-
Patel, R. N. (2002). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. PubMed. Available from: [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. PubMed Central. Available from: [Link]
-
Stanovnik, B., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]
-
Gotor-Fernández, V., & Gotor, V. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. Available from: [Link]
-
Stepanovs, D., & Jirgensons, A. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available from: [Link]
-
Thonstad, J. L., et al. (2014). Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. Royal Society of Chemistry. Available from: [Link]
-
McLaughlin, G., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. LJMU Research Online. Available from: [Link]
-
Gofman, Y., et al. (2022). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv. Available from: [Link]
-
Contente, M. L., & Molinari, F. (2020). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Semantic Scholar. Available from: [Link]
-
Das, A., & Mandal, T. (2020). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Royal Society of Chemistry. Available from: [Link]
-
Li, F., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. National Institutes of Health. Available from: [Link]
Sources
- 1. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 2. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ftb.com.hr [ftb.com.hr]
- 8. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Cross-Reactivity Studies of (R)-3-(4-Fluorophenyl)morpholine Hydrochloride Derivatives
This guide offers a detailed framework for assessing the cross-reactivity of (R)-3-(4-Fluorophenyl)morpholine hydrochloride and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical nature of off-target profiling, providing a technical narrative on experimental design, data interpretation, and the strategic rationale behind methodological choices.
Introduction: The Imperative for Selectivity in CNS Drug Candidates
This compound is a key intermediate in the synthesis of compounds targeting neurological disorders such as depression and anxiety.[1][2] Its core structure is designed to interact with specific neuroreceptors or transporters, often modulating serotonin and dopamine pathways.[1][2] However, the success of a drug candidate hinges not only on its affinity for the intended target but also on its selectivity—a measure of its lack of interaction with other biological molecules.
Off-target interactions can lead to a range of adverse drug reactions (ADRs), which are a primary cause of late-stage clinical trial failures and post-market withdrawals.[3] Therefore, comprehensive cross-reactivity profiling, also known as safety pharmacology profiling, is a non-negotiable step in early drug discovery.[3][4] It serves to identify potential safety liabilities, guide lead optimization, and ultimately select candidates with the highest probability of clinical success.[5] This guide provides the scientific rationale and methodologies for conducting such a comparative study.
The Strategic Framework for Cross-Reactivity Assessment
A systematic, tiered approach is the most effective strategy for evaluating the cross-reactivity of a compound library. This process begins with broad screening to identify potential off-target "hits" and progressively narrows down to detailed functional characterization of those interactions.
Tier 1: Broad Panel Off-Target Screening
The initial step involves screening the parent compound and its derivatives against a comprehensive panel of targets known to be implicated in adverse drug reactions.[3] Commercial services offer various standard panels, such as the "SafetyScreen44" or "SAFETYscan47", which cover a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes associated with the most significant ADRs.[3][5]
Expertise in Action: Why Radioligand Binding Assays?
Radioligand binding assays are the workhorse for initial screening due to their high-throughput nature and cost-effectiveness.[6][7] This technique quantifies the ability of a test compound to displace a high-affinity radiolabeled ligand from its target. The resulting inhibition constant (Ki) is a direct measure of binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes from cell lines stably expressing the target receptor or from homogenized tissues are prepared through differential centrifugation.[8][9] Protein concentration is quantified using a standard method like the BCA assay.[9]
-
Assay Setup: In a 96-well filter plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for the Serotonin Transporter) and a range of concentrations of the test compound.[8][9]
-
Incubation & Equilibration: The mixture is incubated, typically for 60-90 minutes, to allow the binding reaction to reach equilibrium.[9]
-
Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away with an ice-cold buffer.[8][9]
-
Quantification: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.[9]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[8]
Workflow for Cross-Reactivity Profiling
Caption: A tiered workflow for systematic cross-reactivity assessment.
Tier 2: Functional Assays for Hit Characterization
A significant binding affinity (typically Ki < 1 µM) does not reveal the functional consequence of the interaction. The compound could be an agonist (activating the target), an antagonist (blocking the target), or a modulator. Therefore, any "hits" from the binding screen must be evaluated in functional assays.[5]
Example: Serotonin Transporter (SERT) Uptake Assay
If a derivative shows high affinity for SERT, a functional assay is essential to confirm that it inhibits the transporter's activity.[10][11]
Experimental Protocol: [³H]-Serotonin Uptake Inhibition Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human SERT are cultured in 96-well plates.[10][12]
-
Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound for 20-30 minutes at room temperature or 37°C.[10][12]
-
Uptake Initiation: A solution containing a fixed concentration of [³H]-Serotonin is added to each well to initiate uptake. The reaction proceeds for a short, defined period (e.g., 1-3 minutes).[12]
-
Termination: Uptake is rapidly stopped by washing the cells with ice-cold buffer.[12]
-
Lysis & Quantification: The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.[7][12]
-
Data Analysis: An IC50 value, representing the concentration that inhibits 50% of serotonin uptake, is calculated from the dose-response curve.
Comparative Analysis: A Hypothetical Dataset
To illustrate the process, we present a hypothetical dataset comparing the parent compound, (R)-3-(4-Fluorophenyl)morpholine HCl (Compound A) , with two derivatives: Derivative B (featuring an N-alkylation) and Derivative C (with an alternative phenyl substitution). The primary therapeutic target is assumed to be the Serotonin Transporter (SERT).
Table 1: Comparative Binding Affinity (Ki, nM) Profile
| Target | Compound A (Parent) | Derivative B (N-Alkyl) | Derivative C (Phenyl-Substituted) | Potential Clinical Implication of Off-Target Hit |
| SERT (Primary Target) | 12 | 8 | 25 | Therapeutic Efficacy |
| Dopamine Transporter (DAT) | 950 | 1100 | 850 | Psychostimulant effects, abuse potential |
| Norepinephrine Transporter (NET) | 210 | 75 | 450 | Cardiovascular effects (↑ HR, BP), antidepressant synergy |
| Sigma-1 Receptor | 88 | 95 | 70 | Modulation of mood, cognition; potential for dysphoria |
| H1 Histamine Receptor | >10,000 | 150 | >10,000 | Sedation, weight gain |
| M1 Muscarinic Receptor | >10,000 | >10,000 | 850 | Anticholinergic effects (dry mouth, blurred vision) |
| hERG Ion Channel | >10,000 | >10,000 | >10,000 | Cardiac arrhythmia (QT prolongation) |
Data are hypothetical and for illustrative purposes only.
Data Interpretation and Decision Making
-
Derivative B shows improved potency at the primary target (SERT) but introduces a significant interaction with the H1 Histamine receptor, flagging a high risk of sedation.[3] It also gains affinity for NET, which could be beneficial (dual-action antidepressant) or detrimental (cardiovascular effects), warranting further investigation.
-
Derivative C loses some primary target potency and introduces a new liability at the M1 Muscarinic receptor, indicating a risk of anticholinergic side effects.
-
Compound A (Parent) displays the cleanest profile, with the best separation between on-target potency and off-target interactions.
Quantifying Selectivity
Selectivity is not binary; it is a spectrum. We can quantify it by calculating a Selectivity Index for each off-target.
Selectivity Index = Ki (Off-Target) / Ki (Primary Target)
A higher index signifies greater selectivity for the primary target. A commonly accepted threshold for a reasonably selective compound is a 100-fold difference between the primary target and any significant off-targets.
Logical Flow for Selectivity Assessment
Caption: Decision-making flowchart based on the calculated Selectivity Index.
Conclusion: A Self-Validating System for De-Risking Candidates
The cross-reactivity profiling framework described here constitutes a self-validating system. The initial broad screen casts a wide net for potential liabilities. Subsequent dose-response and functional assays then confirm the relevance of these initial hits. This tiered approach ensures that resources are focused on compounds with the most promising safety and selectivity profiles.
Based on our hypothetical analysis, the parent compound, (R)-3-(4-Fluorophenyl)morpholine HCl, demonstrates the most favorable profile for further development. The derivatives, while potentially offering advantages in potency, introduce significant off-target liabilities that would likely lead to their deprioritization. This structured, data-driven approach to cross-reactivity is fundamental to mitigating risk and enhancing the efficiency of the drug development pipeline.
References
- Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
- Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
- WuXi AppTec. (n.d.). In Vitro Safety Pharmacology Profiling.
- Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
- ICE Bioscience. (n.d.). Safety Pharmacology Services.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters.
- TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
- OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- BioIVT. (n.d.). SERT Transporter Assay.
- FR. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
- Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research.
- ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
- ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
- PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
- ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- PubMed. (n.d.). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals.
- Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
- ResearchGate. (2025). Cross-reactivity among drugs: Clinical problems.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Direct MS. (2003). Cross-Reactivity With Drugs at the T Cell Level.
- MySkinRecipes. (n.d.). This compound.
- Chem-Impex. (n.d.). 3-(4-Fluorophenyl)morpholine hydrochloride.
- MySkinRecipes. (n.d.). This compound (Thai).
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 5. pharmaron.com [pharmaron.com]
- 6. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. bioivt.com [bioivt.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
